Tiotropium-d3 Iodide
Description
Properties
Molecular Formula |
C19H19D3NO4S2.I |
|---|---|
Molecular Weight |
522.44 |
Origin of Product |
United States |
Foundational & Exploratory
Tiotropium-d3 Iodide: A Technical Guide for Bioanalytical Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tiotropium-d3 Iodide, focusing on its molecular characteristics and critical role as a stable isotope-labeled internal standard (SIL-IS) in high-sensitivity bioanalytical assays. Designed for researchers and drug development professionals, this document details the physicochemical properties, the rationale for its use in quantitative mass spectrometry, and a validated, step-by-step protocol for the determination of Tiotropium in human plasma. By synthesizing technical data with established bioanalytical principles, this guide serves as an authoritative resource for the development and validation of robust pharmacokinetic assays.
Introduction: The Need for Precision in Tiotropium Bioanalysis
Tiotropium is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD).[][2] Administered via inhalation, it exhibits high affinity for M1, M2, and M3 muscarinic acetylcholine receptors, leading to bronchodilation.[3] Due to its delivery method and potent nature, systemic concentrations of Tiotropium in plasma are exceedingly low, often in the sub-pg/mL to pg/mL range.[4][5]
Accurate quantification of Tiotropium in biological matrices is paramount for pharmacokinetic (PK) and bioequivalence (BE) studies. However, the low concentrations present a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its superior sensitivity and selectivity.[6] To ensure the accuracy and precision of these demanding assays, the use of an appropriate internal standard is not just recommended, but essential.[6]
This guide focuses on Tiotropium-d3 Iodide, a deuterated analog of Tiotropium, which serves as an ideal internal standard for LC-MS/MS-based bioanalysis.
Physicochemical Properties of Tiotropium-d3 Iodide
A thorough understanding of the molecular characteristics of Tiotropium-d3 Iodide is fundamental to its effective application.
| Property | Value | Source(s) |
| Molecular Formula | C19H19D3NO4S2I | [][7][8][9] |
| Molecular Weight | 522.44 g/mol | [][7][8] |
| CAS Number | 412010-61-8 | [] |
| Synonym | (1R,2R,4S,5S,7S)-7-{[2-hydroxy-2,2-bis(thiophen-2-yl)acetyl]oxy}-9-(D3)methyl-9-methyl-3-oxa-9-azatricyclo[3.3.1.0,4]nonan-9-ium iodide | [] |
| Isotopic Purity | Typically ≥98% atom D | [] |
| Chemical Purity | Typically ≥95% by HPLC | [] |
The key structural difference from the parent drug is the replacement of three hydrogen atoms on one of the N-methyl groups with deuterium atoms. This mass shift of +3 Da is easily resolved by a mass spectrometer, allowing for simultaneous detection of the analyte and the internal standard without isobaric interference.
The Rationale for a Stable Isotope-Labeled Internal Standard (SIL-IS)
The core principle of using an internal standard in quantitative analysis is to correct for variability throughout the analytical workflow.[6] A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.[10][11]
Key Advantages of Tiotropium-d3 Iodide:
-
Compensates for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. Since Tiotropium-d3 co-elutes with Tiotropium and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[10]
-
Corrects for Extraction In-Consistencies: Analyte loss can occur during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The SIL-IS is added at the beginning of the process and will be lost at a proportional rate to the analyte, ensuring the final analyte/IS ratio remains constant.[6][10]
-
Accounts for Instrumental Variability: A SIL-IS corrects for minor fluctuations in injection volume and MS detector response over the course of an analytical run.[6]
The use of a structural analog IS is a possible alternative, but it may not co-elute perfectly or respond identically to matrix effects, potentially compromising data integrity.[11] Therefore, a SIL-IS like Tiotropium-d3 is strongly preferred to meet the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA).[12]
Caption: Solid-Phase Extraction (SPE) workflow.
LC-MS/MS Conditions
-
LC System: UHPLC system (e.g., Shimadzu Nexera X2, Waters Acquity) [4]* Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Mass Spectrometer: Triple quadrupole (e.g., Shimadzu LCMS-8060NX, Sciex 6500) [4]* Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Tiotropium: Q1: 392.0 -> Q3: 171.1
-
Tiotropium-d3: Q1: 395.0 -> Q3: 171.1
-
Method Validation According to Regulatory Standards
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. [12]The validation process is governed by guidance from bodies like the FDA and the International Council for Harmonisation (ICH). [13][14][15] Key Validation Parameters:
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources. | Ensures the method measures only the intended analyte without interference. [12] |
| Calibration Curve | Linear regression with a weighting factor (e.g., 1/x²). Correlation coefficient (r²) > 0.99. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and concentration. [4] |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% of nominal (±20% at LLOQ). | Measures the closeness of results to the true value and the reproducibility of the method. [12] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). | Defines the sensitivity limit of the assay. [12] |
| Matrix Effect | The IS-normalized matrix factor should have a %CV ≤15% across different matrix lots. | Assesses the impact of the biological matrix on analyte ionization. [4] |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. | Measures the efficiency of the extraction process. |
| Stability | Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage). | Ensures sample integrity from collection to analysis. |
Conclusion
Tiotropium-d3 Iodide is an indispensable tool for the accurate and precise quantification of Tiotropium in biological fluids. Its molecular weight of 522.44 g/mol and its properties as a stable isotope-labeled internal standard make it ideal for overcoming the challenges associated with low-level bioanalysis, such as matrix effects and extraction variability. By employing a validated LC-MS/MS method as outlined in this guide, researchers and drug development professionals can generate high-quality, reliable pharmacokinetic data that meets stringent global regulatory standards, ultimately supporting the safe and effective development of Tiotropium-based therapies.
References
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Pharmaffiliates. Tiotropium-d3 Iodide. [Link]
-
Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]
-
Bioanalysis Zone. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
BDG Synthesis. Tiotropium-d3 Iodide. [Link]
-
Shimadzu. Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX. [Link]
-
Ding, L., et al. (2008). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. Journal of Chromatography B, 867(1), 82-86. [Link]
-
Semantic Scholar. Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. [Link]
-
Semantic Scholar. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry. [Link]
-
ResearchGate. Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. [Link]
-
Pharmaffiliates. Tiotropium-impurities. [Link]
-
Axios Research. Tiotropium Bromide EP Impurity J Iodide. [Link]
-
BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
Sources
- 2. CAS 186691-13-4: Tiotropium | CymitQuimica [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. bdg.co.nz [bdg.co.nz]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. scispace.com [scispace.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. moh.gov.bw [moh.gov.bw]
- 14. fda.gov [fda.gov]
- 15. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Technical Guide: Stability and Storage of Tiotropium-d3 Iodide
[1][2][3]
Executive Summary
Tiotropium-d3 Iodide (CAS: 412010-61-8 for unlabelled parent; specific d3-iodide analogs vary by catalog) is the stable isotope-labeled quaternary ammonium salt of Tiotropium.[1][2][3] It serves as the gold-standard Internal Standard (IS) for LC-MS/MS quantitation of Tiotropium in biological matrices (plasma, urine, sputum).[1][2]
Unlike the therapeutic formulation (Tiotropium Bromide Monohydrate), the Iodide salt presents unique stability challenges—specifically photolytic oxidation of the iodide counterion and hydrolytic cleavage of the ester linkage .[1] This guide provides a self-validating framework to maintain isotopic purity (>99% D) and chemical integrity during long-term storage and analytical workflows.
Chemical & Isotopic Integrity Profile
To design an effective storage protocol, one must understand the molecular vulnerabilities of the compound.
Molecular Structure & Vulnerabilities
The molecule consists of a scopine-derived quaternary ammonium core esterified with dithienylglycolic acid.[1][2] The deuterium label (
| Feature | Chemical Risk | Mitigation Strategy |
| Ester Linkage | Hydrolysis: Susceptible to cleavage into N-methyl-d3-scopine and dithienylglycolic acid.[1][2] Accelerated by basic pH ( | Maintain acidic pH (0.1% FA) in solution; store solid in desiccated conditions. |
| Iodide Counterion ( | Oxidation: Iodide is easily oxidized to elemental Iodine ( | Strict light protection (Amber glass); Inert atmosphere ( |
| Thiophene Rings | Oxidation: The sulfur-containing rings can undergo oxidative degradation under stress.[1][2] | Avoid peroxides in solvents (use fresh ethers/THF if applicable).[1][2] |
| Isotopic Exchange: Generally stable. Methyl protons on quaternary amines do not exchange with solvent protons under physiological conditions.[1][2] | No specific buffer restrictions regarding deuterium exchange.[1][2] |
Degradation Pathways (Visualized)
The following diagram illustrates the primary degradation routes that must be inhibited.
Figure 1: Primary degradation pathways.[1][2] Hydrolysis splits the ester backbone, while photo-oxidation targets the iodide salt form.[1]
Storage Protocols
Solid State Storage (Long-Term)
The solid powder is hygroscopic and light-sensitive.[1][][2]
-
Temperature: -20°C (Standard Freezer) is sufficient; -80°C is optimal but not strictly required unless storing for >2 years.[1][][2]
-
Container: Amber glass vials with Teflon-lined screw caps.[1][][2] Do not use clear glass.
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing to prevent iodide oxidation.[1][2]
-
Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing silica gel or Drierite to mitigate moisture absorption.[1]
Solution State Storage (Stock Solutions)
Preparing the stock solution correctly is the most critical step for analytical reproducibility.
Recommended Solvent System:
-
Primary Choice: DMSO (Dimethyl Sulfoxide) .[1][][2] Tiotropium salts have high solubility in DMSO.[1][2] It is non-volatile and stable.[1][2][5][6][7]
-
Secondary Choice: Methanol .[1][][2] Good solubility, but more volatile.[1]
-
Avoid: Pure water (hydrolysis risk over time) or unbuffered alkaline solutions.[1][2]
Stock Solution Protocol:
-
Concentration: Prepare a high-concentration stock (e.g., 1.0 mg/mL) in DMSO.
-
Aliquot: Divide into single-use aliquots (e.g., 100 µL) in amber polypropylene microtubes.
-
Storage: Store aliquots at -80°C .
-
Stability: Stable for 6 months at -80°C. Discard after 3 freeze-thaw cycles.
Working Solution (Daily Prep):
Experimental Validation & Handling
Self-Validating Stability Check (LC-MS/MS)
Before running a bioanalytical batch, verify the integrity of the Tiotropium-d3 Iodide.[1][][2]
Methodology:
-
Fresh Prep: Prepare a fresh working solution from a solid reference standard (or a new ampoule).[1][2]
-
Old Stock: Thaw the current QC stock solution.
-
Comparison: Inject both solutions (n=6) using the standard MRM transition (e.g., m/z 495.2
155.1 for d3-Tiotropium).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Acceptance Criteria: The "Old Stock" must be within ±5% of the "Fresh Prep" peak area. If degradation >5% is observed, discard the stock.
Handling Workflow (Decision Tree)
Figure 2: Handling and decision workflow. Note the critical visual inspection for iodide oxidation (yellowing).[1]
Troubleshooting Bioanalytical Issues
| Symptom | Probable Cause | Corrective Action |
| Yellowing of Stock Solution | Oxidation of Iodide to Iodine ( | Discard. Ensure future stocks are flushed with Argon and stored in amber glass.[1][2] |
| Shift in Retention Time | Column degradation or pH shift.[1][2] | Tiotropium is cationic; ensure mobile phase pH is buffered (pH 3-4) to maintain consistent ionization and retention.[1][2] |
| Signal Drop (IS only) | Hydrolysis of the ester.[1] | Check if the working solution was left at room temperature in non-acidic solvent.[2] Always keep on ice or at 4°C. |
References
-
Trivedi, R. K., et al. (2012).[1][2] "A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product." Sci Pharm, 80(3), 591–603.[1]
-
Cayman Chemical. (2025).[1][2] "Tiotropium-d3 (bromide) Safety Data Sheet." Cayman Chemical MSDS.
-
BOC Sciences. (n.d.).[1][2] "Tiotropium-[d3] Iodide Product Information." BOC Sciences Stable Isotopes.
-
Pharmaffiliates. (n.d.). "Tiotropium-d3 Iodide MSDS and Storage." Pharmaffiliates Analytics.
Sources
- 1. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. dafc.dicp.ac.cn [dafc.dicp.ac.cn]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. lupinuscms.azurewebsites.net [lupinuscms.azurewebsites.net]
- 7. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]
Deuterium-labeled Tiotropium synthesis
Advanced Synthesis Guide: Deuterium-Labeled Tiotropium Bromide ( )
Part 1: Strategic Overview
The Isotopic Imperative
In the development of high-sensitivity LC-MS/MS assays for pharmacokinetic (PK) studies, Tiotropium Bromide-
Why Methyl-
-
Metabolic Stability: The N-methyl group is metabolically robust compared to the ester linkage, though N-demethylation can occur. However, for an IS, the primary requirement is that the deuterium label must not undergo H/D exchange in aqueous media. The methyl protons on the quaternary nitrogen are non-exchangeable under physiological and standard extraction conditions.
-
Synthetic Efficiency: Introducing the label in the final step (quaternization) is the most cost-effective strategy. It minimizes the consumption of expensive deuterated reagents and reduces the risk of isotopic dilution through multi-step processing.
Retrosynthetic Analysis
The synthesis relies on a "late-stage labeling" approach. The molecule is disconnected at the quaternary ammonium center, revealing two key precursors:
-
N-Demethyltiotropium (Free Base): The complex scopine-dithienylglycolate backbone.
-
Methyl-
Electrophile: Typically Bromomethane- ( ) or Iodomethane- ( ).
Figure 1: Retrosynthetic disconnection of Tiotropium Bromide-
Part 2: Critical Reagents & Safety
Reagent Selection Table
| Component | Specification | Role | Criticality |
| N-Demethyltiotropium | >98% Purity (HPLC) | Precursor Scaffold | High: Impurities here co-elute with analyte. |
| Bromomethane- | >99 atom% D | Labeling Agent | High: Determines isotopic purity.[1] |
| Acetonitrile (ACN) | Anhydrous, <10 ppm | Solvent | Med: Water can hydrolyze the ester. |
| Silver Bromide (AgBr) | Reagent Grade | Anion Exchange (Optional) | Med: Only if using |
Safety Protocol (Self-Validating System)
-
Toxicity: Methyl bromide (and its deuterated analog) is a potent alkylating agent and neurotoxin. It is gaseous at room temperature (bp 3.5°C).
-
Containment: All reactions involving
must be performed in a sealed pressure vessel or using a solution of (e.g., 1M in TBME) within a certified fume hood. -
Validation: Use 4-(p-nitrobenzyl)pyridine (NBP) indicator strips to test for alkylating agent leaks around the reaction vessel seals.
Part 3: Step-by-Step Synthesis Protocol
Method A: Direct Quaternization (Preferred)
This method utilizes Bromomethane-
Step 1: Reaction Setup
-
Dissolution: In a pressure-rated glass reactor, dissolve 1.0 eq (e.g., 1.0 g) of N-demethyltiotropium in anhydrous Acetonitrile (10-15 mL).
-
Expert Insight: Oxygen saturation of the solvent has been cited in patents to improve the color and purity of the final product by preventing oxidative side reactions of the thiophene rings [1]. Sparge the solvent with dry air or oxygen for 5 minutes prior to reagent addition if high-purity crystallization is difficult.
-
-
Reagent Addition: Cool the solution to 0°C. Add 1.5 - 2.0 eq of Bromomethane-
(as a solution in acetonitrile or TBME to ensure accurate dosing).-
Note: If using gaseous
, condense the gas into the cooled reaction vessel using a dry ice/acetone condenser.
-
Step 2: Quaternization
-
Incubation: Seal the reactor. Allow the mixture to warm to room temperature (
). -
Duration: Stir for 24–48 hours. The reaction is an
substitution at the bridgehead nitrogen. Steric hindrance from the scopine bridge requires extended reaction times. -
Monitoring: Monitor by TLC (Silica, MeOH/DCM 1:9) or LC-MS.[1][2][3][4] Look for the disappearance of the starting material (m/z ~378) and appearance of the product (m/z 395).
Step 3: Isolation & Purification
-
Precipitation: Tiotropium bromide-
usually precipitates from acetonitrile. If suspension is thin, cool to -10°C for 4 hours. -
Filtration: Filter the white solid under nitrogen atmosphere.
-
Washing: Wash the cake with cold acetone or ethyl acetate to remove unreacted organic impurities.
-
Recrystallization: Dissolve the crude solid in minimal hot methanol (
) and add acetone until turbid. Cool slowly to 0°C. -
Drying: Dry under vacuum at
to constant weight.
Method B: Iodide Route + Anion Exchange (Alternative)
If
-
Alkylation: Follow Step 1 & 2 above using
(1.1 eq). Reaction is faster (12-24 h). -
Anion Exchange:
-
Dissolve the Tiotropium Iodide-
in water/methanol. -
Pass through a column of Amberlite IRA-400 (Br- form) resin.
-
Alternatively, stir with Silver Bromide (AgBr) or treat with HBr followed by precipitation, though resin is cleaner for isotopic standards.
-
-
Lyophilization: Freeze-dry the eluate to recover Tiotropium Bromide-
.
Figure 2: Process workflow for the direct synthesis of Tiotropium Bromide-
Part 4: Analytical Validation (QC)
Nuclear Magnetic Resonance (NMR)
The success of the synthesis is confirmed by the silencing of the N-methyl signal in the Proton NMR.
| Feature | Unlabeled Tiotropium ( | Tiotropium- | Interpretation |
| N-CH3 Signal | Singlet, | Absent | Confirms deuteration. |
| Thiophene H | Multiplets, | Multiplets, | Confirms structural integrity. |
| Scopine CH | Multiplets, | Multiplets, | Backbone intact. |
Mass Spectrometry (LC-MS/MS)
For bioanalytical assays, the mass shift is the critical parameter.
-
Instrument: Triple Quadrupole MS (ESI+).
-
Unlabeled Transition:
(Scopine fragment). -
Labeled Transition:
(Deuterated Scopine fragment). -
Acceptance Criteria:
-
Isotopic Purity:
.[1] -
contribution:
(Crucial to prevent interference with the analyte signal).
-
Part 5: References
-
Boehringer Ingelheim Pharma. (2013). Process for the preparation of tiotropium bromide.[3][4][6][8][9][10][11] European Patent EP2552911B1. Link
-
Mao, X., et al. (2007). Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry.[4] Rapid Communications in Mass Spectrometry, 21(11), 1755-1758.[4] Link
-
Cayman Chemical. (n.d.). Tiotropium-d3 (bromide) Product Information.[1][2][6][12][13][14]Link[1]
-
Buschmann, H., et al. (1991). New epoxytropanes, processes for their preparation and their use as medicaments. European Patent EP0418716. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP2552911B1 - Tiotropium bromide preparation process - Google Patents [patents.google.com]
- 7. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]
- 8. US20150018556A1 - Process for Preparing Tiotropium Bromide - Google Patents [patents.google.com]
- 9. US7662963B2 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]
- 10. WO2008008376A2 - Scopine salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. fda.gov [fda.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Bioanalysis of Tiotropium using Tiotropium-d3 Iodide
The following Application Note is designed for bioanalytical scientists and researchers. It synthesizes industry-standard methodologies with specific considerations for the unique chemical properties of Tiotropium and its deuterated internal standard.
Introduction & Scientific Context
Tiotropium is a long-acting muscarinic antagonist (LAMA) widely used in the management of COPD and asthma.[1][] Due to its high potency and low inhalation dosage (typically 18 µg or less), systemic plasma concentrations are extremely low, often peaking in the low picogram per milliliter (pg/mL) range.
The Bioanalytical Challenge
Quantifying Tiotropium presents three distinct physicochemical challenges that this protocol addresses:
-
Sensitivity: The required Lower Limit of Quantification (LLOQ) is typically 0.2–1.0 pg/mL.
-
Permanent Charge: As a quaternary ammonium cation, Tiotropium does not deprotonate. It retains poorly on standard C18 columns without specific buffering and suffers from severe adsorption to glass surfaces.
-
Stability: The ester linkage is susceptible to hydrolysis, particularly at high pH, necessitating strict control of sample processing conditions.
The Role of Tiotropium-d3 Iodide
Tiotropium-d3 (typically labeled on the N-methyl group) is the critical internal standard (IS).[]
-
Mechanistic Function: It compensates for matrix effects (ion suppression/enhancement) and extraction variability.
-
Salt Note: While the IS is often supplied as the Iodide salt (and the drug as Bromide), the counter-ion dissociates in solution. The mass spectrometer monitors the free cation (
).
Chemical Properties & Handling[2][3][4]
| Compound | Molecular Formula (Cation) | Monoisotopic Mass (Cation) | Key Structural Feature |
| Tiotropium | 392.10 | Quaternary Amine, Dithienyl Ester | |
| Tiotropium-d3 | 395.12 | N-Methyl Deuterium Label |
Critical Handling Protocols
-
Anti-Adsorption: Tiotropium sticks to glass. ALL preparation must occur in polypropylene (PP) or silanized glass containers.[]
-
pH Stability: The ester bond hydrolyzes rapidly at pH > 7.5. Plasma samples should be acidified (e.g., 2% Formic Acid) if stored for long periods, though standard freezing at -80°C is usually sufficient for neutral plasma.[]
-
Stock Solutions: Dissolve Tiotropium-d3 Iodide in 50% Acetonitrile/Water (acidified with 0.1% Formic Acid) to prevent adsorption and hydrolysis. Store at -20°C.
Bioanalytical Workflow Visualization
The following diagram outlines the logical flow from sample receipt to data acquisition, highlighting critical control points.
Caption: Workflow for Tiotropium bioanalysis emphasizing the critical acidification step post-elution to prevent ester hydrolysis.
Detailed Experimental Protocol
Mass Spectrometry Parameters (ESI+)
Because the d3-label is typically on the N-methyl group, and the primary fragment (dithienyl carbinol, m/z 152) is on the other side of the ester bond, the IS fragment often loses the label.
-
Result: The IS transition is 395.2
152.1 (Same product ion mass as analyte). -
Risk: Cross-talk is possible if resolution is poor.
-
Mitigation: Ensure chromatographic separation or monitor the scopine fragment (m/z 126 for analyte, m/z 129 for IS) if selectivity issues arise, though 152 is usually more sensitive.
| Parameter | Setting |
| Ionization | ESI Positive (Static Source) |
| Spray Voltage | 3500 - 5000 V |
| Analyte MRM | 392.1 |
| Analyte MRM 2 | 392.1 |
| IS (d3) MRM | 395.1 |
| Dwell Time | 50–100 ms |
Chromatographic Conditions
Tiotropium requires a buffered mobile phase to minimize peak tailing caused by silanol interactions.
-
Column: Waters XSelect CSH C18 or Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm).[]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibrate for 2 mins).
-
-
Flow Rate: 0.4 mL/min.
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
This is the Gold Standard method.[] Liquid-Liquid Extraction (LLE) is inefficient due to the permanent charge.[] Protein precipitation is not clean enough for pg/mL sensitivity.
Step-by-Step Protocol:
-
Pre-treatment: Aliquot 200 µL Plasma. Add 20 µL Tiotropium-d3 IS working solution.[] Add 200 µL 4% Phosphoric Acid (
) to disrupt protein binding and acidify.[] -
Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL Methanol, then 1 mL Water.
-
Loading: Load the pre-treated sample slowly (~1 mL/min).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).[]
-
Wash 2 (Organic): 1 mL Methanol. (Removes neutral hydrophobic interferences).[]
-
Elution (CRITICAL): Elute with 2 x 200 µL of 5% Ammonium Hydroxide in Methanol .
-
Caution: High pH degrades Tiotropium.
-
-
Stabilization: IMMEDIATELY add 50 µL of 10% Formic Acid to the eluate to neutralize the pH.
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10). Vortex in PP tubes.
Mechanism of Extraction (MCX)[2]
Understanding the SPE chemistry is vital for troubleshooting recovery issues.
Caption: Mixed-Mode Cation Exchange mechanism. The elution step utilizes ammonium ions to displace the quaternary amine analyte.
Validation & Troubleshooting
Self-Validating the Method
To ensure the protocol is working correctly, perform these checks during method development:
-
Recovery Check: Compare the area ratio of (Extracted Sample) vs. (Post-Extraction Spiked Sample). Recovery should be >70%. If low, ensure the Phosphoric Acid pretreatment was sufficient to break protein binding.
-
Matrix Effect: Compare (Post-Extraction Spike) vs. (Neat Solution). If suppression is >20%, improve the Wash 2 step (e.g., use Acetonitrile instead of Methanol).
-
IS Interference: Inject a blank sample containing only IS. Monitor the analyte channel (392 -> 152).[] Any signal here indicates isotopic impurity or cross-talk. It must be <20% of the LLOQ signal.
Common Pitfalls
-
Tailing Peaks: Usually indicates silanol interactions. Increase Ammonium Formate concentration to 20mM or use a "Charged Surface Hybrid" (CSH) column.[]
-
Low Sensitivity: Check the evaporation step. If the sample was not acidified before drying, Tiotropium likely hydrolyzed.
-
Carryover: Tiotropium is "sticky." Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:1) to clean the injector needle between runs.
References
-
Boehringer Ingelheim. (2002).[] Clinical Pharmacology and Pharmacokinetics of Tiotropium.[7][3][8][9][10][]
-
Fei, T. et al. (2011).[] Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry.[][11] Rapid Communications in Mass Spectrometry.
-
H.J. Xu et al. (2012).[] Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma.[][11] Journal of Chromatographic Science.
-
Biotage. (2023).[][4] Optimization of Mixed-Mode Cation Exchange SPE for Basic Drugs.
Sources
- 1. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. fda.gov [fda.gov]
- 11. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitation of Tiotropium in Human Plasma using Tiotropium-d3 Iodide as Internal Standard
Executive Summary & Clinical Context[1][2][3][4]
Tiotropium is a long-acting muscarinic antagonist (LAMA) used in the management of COPD and asthma.[1] Due to its high potency and inhalation delivery route (typically 18 µg or less), systemic plasma concentrations are exceptionally low, often ranging from 0.5 to 50 pg/mL .
This creates a significant bioanalytical challenge. Standard LC-UV or low-sensitivity MS methods are insufficient. Successful Therapeutic Drug Monitoring (TDM) requires a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method capable of sub-pg/mL Lower Limits of Quantification (LLOQ).
This guide details a robust protocol using Tiotropium-d3 Iodide as a Stable Isotope-Labeled Internal Standard (SIL-IS). The use of the d3-analog is non-negotiable for this application to compensate for the significant matrix effects and adsorption losses inherent to quaternary ammonium compounds.
Chemical Principles & Strategic Method Design
The Analyte: Quaternary Amine Challenges
Tiotropium is a quaternary ammonium compound . Unlike typical basic drugs, it carries a permanent positive charge regardless of pH.
-
Challenge 1 (Chromatography): It exhibits strong silanol interactions, leading to severe peak tailing on standard C18 columns.
-
Challenge 2 (Extraction): It is highly polar and does not partition well into organic solvents, making Liquid-Liquid Extraction (LLE) difficult without toxic carriers (e.g., dichloromethane).
-
Challenge 3 (Adsorption): It is "sticky" and prone to adsorbing to glass and plastic surfaces at low concentrations.
The Solution: Tiotropium-d3 Iodide
Tiotropium-d3 serves as the ideal SIL-IS.
-
Role: It co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement (Matrix Effect) and extraction recovery losses.
-
Salt Form: While supplied as the Iodide (or Bromide) salt, the counter-ion dissociates in the aqueous mobile phase. The MS detects the [M]+ cation.
Workflow Logic
To achieve <1 pg/mL sensitivity, we utilize Mixed-Mode Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) .
-
Why WCX? Since Tiotropium is permanently positive, we use a WCX sorbent (carboxylate) that is negatively charged at neutral pH to capture the drug. To elute, we simply acidify the solvent. This protonates the sorbent (neutralizing it), releasing the Tiotropium. This is chemically cleaner and more efficient for quaternary amines than Strong Cation Exchange (MCX/SCX).
Caption: High-level bioanalytical workflow for Tiotropium TDM.
Experimental Protocols
Protocol A: Sample Preparation (Mixed-Mode WCX SPE)
Note: This protocol is optimized for 96-well SPE plates (e.g., Waters Oasis WCX or Phenomenex Strata-X-CW).
Reagents:
-
IS Working Solution: Tiotropium-d3 Iodide at 100 pg/mL in 50:50 Methanol:Water.
-
Loading Buffer: 50 mM Ammonium Acetate, pH 7.0.
-
Elution Solvent: 2% Formic Acid in Methanol (v/v).
| Step | Action | Mechanism / Rationale |
| 1. Aliquot | Transfer 400 µL human plasma into a 96-well plate/tube. | High volume required for pg/mL sensitivity. |
| 2. IS Addition | Add 20 µL IS Working Solution. Vortex gently. | Corrects for recovery and matrix effects. |
| 3. Dilution | Add 400 µL Loading Buffer (pH 7). Mix. | Adjusts pH to ensure WCX sorbent is ionized (negative). |
| 4. Condition | 1 mL Methanol followed by 1 mL Water.[2] | Activates sorbent pores. |
| 5. Load | Load pre-treated sample at low vacuum (~1 mL/min). | Critical: Tiotropium (+) binds to Sorbent (-). |
| 6. Wash 1 | 1 mL 50 mM Ammonium Acetate (pH 7). | Removes proteins and salts. |
| 7. Wash 2 | 1 mL 100% Methanol. | Removes hydrophobic interferences (lipids). Tiotropium stays bound by charge. |
| 8. Elute | 2 x 250 µL 2% Formic Acid in Methanol . | Critical: Acid protonates the sorbent (-COO⁻ becomes -COOH), releasing the Tiotropium cation. |
| 9. Evaporate | Evaporate to dryness under N₂ at 40°C. | Concentrates the sample. |
| 10. Reconstitute | 100 µL Mobile Phase A/B (80:20). | Ready for injection. |
Protocol B: LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Shimadzu 8060) coupled with UPLC.
Chromatography:
-
Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) OR HILIC silica column.
-
Note: HSS T3 is a C18 column compatible with 100% aqueous phase, offering better retention for polar compounds than standard C18.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibrate)
-
Mass Spectrometry (MRM Parameters):
-
Ionization: Electrospray Positive (ESI+).
-
Source Temp: 500°C (High temp needed for efficient desolvation).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Tiotropium | 392.1 | 152.1 | 35 | 40 | Quantifier |
| Tiotropium | 392.1 | 170.1 | 35 | 32 | Qualifier |
| Tiotropium-d3 | 395.1 | 155.1 | 35 | 40 | Internal Std |
Note: Tiotropium is a cation. The Precursor is M+, not [M+H]+.
Validation & Performance Metrics
A self-validating system must meet the following criteria (based on FDA/EMA Bioanalytical Guidelines):
Linearity & Sensitivity
-
Calibration Range: 0.5 pg/mL to 100 pg/mL.
-
LLOQ: 0.5 pg/mL (Signal-to-Noise > 10:1).
-
Curve Fit: Linear regression with 1/x² weighting.[2]
Matrix Effect Visualization
The following diagram illustrates how the Internal Standard (Tiotropium-d3) corrects for ionization suppression.
Caption: Mechanism of Matrix Effect compensation using Deuterated Internal Standard.
Troubleshooting & Expert Tips
The "Carryover" Ghost
Tiotropium is notorious for carryover in LC systems due to its quaternary charge sticking to injector ports.
-
Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) .
-
Protocol Check: Inject a blank sample after the highest standard (ULOQ) to confirm carryover is < 20% of the LLOQ signal.
Stability of Tiotropium-d3 Iodide
-
Storage: Store the solid powder at -20°C, protected from light (iodides can oxidize).
-
Solution: Once dissolved in water/methanol, the iodide counter-ion dissociates. The cation is stable, but avoid basic pH (> pH 9) for extended periods to prevent ester hydrolysis of the dithienylglycolate moiety.
Solubility
Tiotropium-d3 Iodide is sparingly soluble in pure acetonitrile. Dissolve the stock solution in 50% Methanol/Water or DMSO before diluting into working standards.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Chi, J., Li, F., & Jenkins, R. (2016).[3] Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: challenges and solutions. Bioanalysis, 8(5), 385-395.[3] [Link]
-
Hiki, M., et al. (2020). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX. Shimadzu Application News. [Link]
-
PubChem. (n.d.). Tiotropium Bromide Compound Summary. National Library of Medicine. [Link]
-
Biotage. (2023).[4] When should I choose a mixed-mode SPE? (Explanation of WCX mechanism for quaternary amines). [Link]
Sources
- 1. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
Bioanalytical method for Tiotropium with a deuterated internal standard
An Application Note for the Bioanalysis of Tiotropium in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Authored by: A Senior Application Scientist
Abstract
This application note details a robust and highly sensitive bioanalytical method for the quantification of Tiotropium in human plasma. Given the low systemic bioavailability of Tiotropium following therapeutic inhalation, achieving a low limit of quantitation is paramount for accurate pharmacokinetic assessments.[1][2] This method employs Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Tiotropium-d3, ensures the highest degree of accuracy and precision by compensating for variability in sample processing and matrix effects.[3][4] The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and achieves a lower limit of quantification (LLOQ) of 0.2 pg/mL.[5][6][7]
Introduction: The Rationale for a High-Sensitivity Assay
Tiotropium is a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).[8] It is administered via inhalation, leading to very low systemic drug levels, with plasma concentrations often in the sub-pg/mL to low pg/mL range.[1][2][9] Consequently, a bioanalytical method with exceptional sensitivity is required to accurately define its pharmacokinetic profile, which is crucial for drug development and clinical studies.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this challenge due to its inherent selectivity and sensitivity. The cornerstone of a reliable LC-MS/MS assay is the internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Tiotropium-d3, is considered the "gold standard."[3] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same extraction efficiency and matrix-induced ionization effects. This co-behavior allows it to precisely normalize for variations during the entire analytical process, from extraction to detection, thereby significantly improving method robustness, accuracy, and precision.[3][4]
This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation.
Overall Experimental Workflow
The bioanalytical process follows a systematic sequence of steps designed to isolate Tiotropium from the complex plasma matrix and accurately measure its concentration. The workflow is summarized in the diagram below.
Caption: High-level workflow for Tiotropium bioanalysis.
Materials and Instrumentation
Reagents and Chemicals
-
Analytes: Tiotropium Bromide (Reference Standard), Tiotropium-d3 Bromide (Internal Standard)
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic Acid (≥99%), Ammonium Acetate (≥99.99%), Triethylamine
-
Biological Matrix: Drug-free, K2-EDTA human plasma
Consumables and Equipment
-
SPE: C18 Solid-Phase Extraction Cartridges (e.g., 30 mg, 1 mL)
-
Vials: 1.5 mL polypropylene tubes, HPLC autosampler vials with inserts
-
Pipettes: Calibrated precision pipettes and tips
-
Manifold: SPE vacuum manifold
-
Evaporator: Nitrogen evaporator or vacuum concentrator
Instrumentation
-
LC System: UHPLC system (e.g., Shimadzu Nexera X2, Waters Acquity)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060NX, Sciex 6500+)[6][10]
-
Analytical Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, <2 µm particle size)
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (100 µg/mL): Separately weigh appropriate amounts of Tiotropium Bromide and Tiotropium-d3 Bromide and dissolve in methanol to create 100 µg/mL stock solutions. Store at -20°C.
-
Intermediate and Spiking Solutions: Prepare a series of working standard solutions for calibration curve (CC) and quality control (QC) samples by serially diluting the primary stock solution with 50:50 methanol/water.
-
Internal Standard (IS) Working Solution (e.g., 100 pg/mL): Dilute the Tiotropium-d3 primary stock solution with 50:50 methanol/water to a final concentration that will yield a robust detector response. The optimal concentration should be determined during method development.
Preparation of Calibration Curve and Quality Control Samples
-
Prepare CC and QC samples by spiking 5% of the total volume with the appropriate working standard solution into blank human plasma. For example, to prepare a 100 µL sample, add 5 µL of working standard to 95 µL of blank plasma.
-
A typical calibration curve range is 0.20-200.00 pg/mL.[6]
-
Prepare QC samples at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.
Plasma Sample Preparation: Solid-Phase Extraction (SPE) Protocol
The goal of SPE is to remove endogenous plasma components like proteins and phospholipids that can interfere with analysis and cause ion suppression.[11]
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
Detailed Steps:
-
Sample Pre-treatment: To a 200 µL aliquot of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.
-
SPE Cartridge Conditioning: Place SPE cartridges on the vacuum manifold. Condition the sorbent by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge and allow it to pass through slowly under gravity or gentle vacuum.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% aqueous methanol to remove polar impurities. Dry the sorbent under full vacuum for approximately 5 minutes.
-
Elution: Elute the analyte and IS from the cartridge using an appropriate organic solvent mixture. A common elution solvent is methanol containing a small amount of a basic modifier like triethylamine to ensure the quaternary amine of Tiotropium is in a favorable state for elution.[12]
-
Dry-Down & Reconstitution: Evaporate the eluate to complete dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
LC-MS/MS Analytical Conditions
Liquid Chromatography (LC)
The chromatographic method is designed to separate Tiotropium from any remaining endogenous components and ensure it elutes in a sharp peak for maximum sensitivity.
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 2.0 min, hold for 0.5 min, return to 5% B |
Mass Spectrometry (MS)
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity. Tiotropium, as a quaternary ammonium compound, ionizes efficiently in positive electrospray ionization (ESI+) mode.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | ~3000 V |
| Source Temperature | ~500°C |
| MRM Transitions | See table below |
MRM Transitions for Quantification:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Tiotropium | 392.1 | 171.1 | 35 |
| Tiotropium-d3 | 395.1 | 171.1 | 35 |
Note: MS parameters such as Collision Energy (CE) and Declustering Potential (DP) must be optimized for the specific instrument being used.
Bioanalytical Method Validation
The developed method must be fully validated according to regulatory guidelines to ensure its reliability for analyzing study samples.[13][14][15] Bioanalysis validation confirms that the method is accurate, precise, and fit for its intended purpose.[5][7]
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA/EMA) |
| Selectivity | Ensure no interference from endogenous components at the retention times of the analyte and IS. | Response in blank samples should be <20% of LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Demonstrate a proportional relationship between concentration and detector response. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). | For QC samples, mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on analyte ionization. | IS-normalized matrix factor CV should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term, post-preparative). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This application note provides a detailed protocol for a highly sensitive and robust bioanalytical method for the quantification of Tiotropium in human plasma using a deuterated internal standard and LC-MS/MS. The combination of efficient solid-phase extraction and the use of a stable isotope-labeled internal standard allows the method to achieve the low picogram-per-milliliter levels of quantification necessary for pharmacokinetic studies of inhaled Tiotropium. The methodology is grounded in established bioanalytical principles and is designed to meet stringent regulatory validation requirements.
References
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Journal of Pharmaceutical and Biomedical Analysis.
- An evaluation of the pharmacokinetics of tiotropium following a single-dose inhalation in healthy subjects using an ultra-sensitive bioanalytical method. (2019). Drug Development and Industrial Pharmacy.
- Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX. (2020). Shimadzu Corporation.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed.
- Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma. (2008). Journal of Chromatographic Science.
- Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies. (2025). PMC.
- Spiriva Inhalation Powder - NDA 21-395. (2001). accessdata.fda.gov.
- Public Assessment Report Scientific discussion Srivasso 18 microgram, inhalation powder, hard capsule (tiotropium bromide). (2016). Geneesmiddeleninformatiebank.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc..
- Pharmacokinetics and Pharmacodynamics of Tiotropium Solution and Tiotropium Powder in Chronic Obstructive Pulmonary Disease. (2025). ResearchGate.
- Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium. (N.d.). Anapharm.
- Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry. (2007). PubMed.
- FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.
- Deuterated internal standards and bioanalysis. (2008). AptoChem.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec.
- Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI.
Sources
- 1. An evaluation of the pharmacokinetics of tiotropium following a single-dose inhalation in healthy subjects using an ultra-sensitive bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. elearning.unite.it [elearning.unite.it]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Technical Application Note: Clinical Bioanalysis of Tiotropium using Tiotropium-d3 Iodide
Executive Summary & Strategic Rationale
Tiotropium is a long-acting muscarinic antagonist (LAMA) used in the management of COPD and asthma. Due to its high potency and low therapeutic dose (typically 18 µg via inhalation), systemic plasma concentrations are exceptionally low, often ranging from 0.5 to 50 pg/mL .
Tiotropium-d3 Iodide is the critical Internal Standard (IS) required to achieve regulatory-grade accuracy at these sub-picogram levels. Its primary function is to normalize variations in:
-
Extraction Recovery: Loss of analyte during Solid Phase Extraction (SPE).
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids in the electrospray source.
-
Adsorption: The quaternary amine structure of Tiotropium leads to significant binding to glass surfaces; the deuterated IS mimics this behavior, compensating for non-specific binding losses.
This guide details a validated workflow for using Tiotropium-d3 Iodide in clinical PK studies, emphasizing the "why" behind every parameter to ensure compliance with FDA and EMA bioanalytical guidelines.
Physicochemical Properties & Handling (Expertise Pillar)
Compound: Tiotropium-d3 Iodide
Chemical Nature: Quaternary Ammonium Cation (permanently charged).
Isotopic Label: The deuterium label (
Critical Handling Protocol: The "Adsorption Trap"
Tiotropium is a "sticky" compound. The positive charge on the quaternary nitrogen interacts strongly with the silanol groups (
-
Rule #1: Never use glass vials for low-concentration stock or working solutions (< 10 ng/mL).
-
Solution: Use Polypropylene (PP) or polymethylpentene (PMP) labware.
-
Solvent Modifier: When preparing stock solutions, ensure the solvent contains at least 50% organic (Methanol/Acetonitrile) and 0.1% Formic Acid. The acid suppresses the ionization of surface silanols on any residual glass contact points, while the organic solvent reduces hydrophobic binding.
Experimental Protocol: LC-MS/MS Workflow
A. Sample Preparation: Solid Phase Extraction (SPE)
Why SPE? Protein Precipitation (PPT) is insufficient for Tiotropium due to the high sensitivity required (LLOQ ~0.5 pg/mL). SPE concentrates the sample and removes matrix suppressors.
Recommended Cartridge: Mixed-mode Cation Exchange (MCX) or Polymeric Reversed-Phase (HLB). MCX is preferred for high selectivity of the quaternary amine.
| Step | Procedure | Mechanistic Rationale |
| 1. Aliquot | 500 µL Human Plasma | High volume needed for sensitivity. |
| 2. IS Spike | Add 20 µL Tiotropium-d3 (working sol. 500 pg/mL) | Crucial: Spike before any other step to correct for all subsequent losses. |
| 3. Dilution | Add 500 µL 2% Formic Acid in Water | Acidifies plasma to disrupt protein binding; ensures analyte is in solution. |
| 4. Load | Load onto conditioned MCX Cartridge | Analyte binds via cation exchange (ionic) and hydrophobic retention. |
| 5. Wash 1 | 2% Formic Acid in Water | Removes proteins and salts. |
| 6. Wash 2 | Methanol | Removes hydrophobic interferences (lipids) while analyte stays ionically bound. |
| 7. Elute | 5% Ammonium Hydroxide in Methanol | High pH neutralizes the sorbent (if weak cation exchange) or disrupts ionic bonds, releasing the drug. |
| 8. Dry & Reconstitute | Evaporate under | Concentration step to improve sensitivity. |
B. Liquid Chromatography (LC) Parameters[1]
-
Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100mm, 3.5µm).
-
Why Phenyl-Hexyl? It offers alternative selectivity for the aromatic thiophene rings in Tiotropium, often separating it better from matrix phospholipids than standard C18.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.4 mL/min.
C. Mass Spectrometry (MS/MS) Settings
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Mode: Multiple Reaction Monitoring (MRM).
MRM Transition Table:
| Analyte | Precursor Ion ( | Product Ion ( | Type | Note |
| Tiotropium | 392.0 ( | 152.0 | Quantifier | Dithienyl cation fragment (High Sensitivity). |
| Tiotropium | 392.0 ( | 170.0 | Qualifier | Scopine cation fragment (High Specificity). |
| Tiotropium-d3 | 395.0 ( | 152.0 | Quantifier | Dithienyl fragment (Label lost). |
| Tiotropium-d3 | 395.0 ( | 173.0 | Qualifier | Scopine-d3 fragment (Label retained). |
Expert Note on Transitions:
The transition 392.0
-
Risk:[1] If the Q1 resolution is poor, cross-talk can occur.
-
Mitigation: Ensure chromatographic separation of any isobaric interferences. If sensitivity allows, use 395.0
173.0 for the IS to ensure the fragment monitored contains the specific isotope tag.
Visualized Workflows (Graphviz)
Diagram 1: The Bioanalytical Workflow
This diagram illustrates the critical path from sample collection to data generation, highlighting where the Internal Standard (IS) exerts its corrective influence.
Caption: Step-by-step bioanalytical workflow. The IS is added immediately to correct for all downstream variance.
Diagram 2: Mechanism of Internal Standard Correction
This diagram explains the "Self-Validating" logic. Even if matrix effects suppress the signal, the ratio remains constant because the IS experiences the exact same suppression.
Caption: The "Self-Validating" mechanism. Matrix suppression affects Analyte and IS equally, preserving the accuracy of the ratio.
Method Validation (Regulatory Compliance)
To ensure Scientific Integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .
A. Linearity & Sensitivity[3][4][5]
-
Requirement: Calibration curve must cover the expected therapeutic range.
-
Target Range: 0.5 pg/mL (LLOQ) to 100 pg/mL (ULOQ).
-
Weighting: Use
weighting for linear regression. This is critical because the variance at the high end (100 pg/mL) is much larger than at the low end (0.5 pg/mL); unweighted regression would ignore the accuracy of the low standards.
B. Matrix Factor (MF)
-
Experiment: Compare the peak area of Tiotropium spiked into extracted blank plasma vs. Tiotropium in neat solution.
-
Acceptance: The IS-normalized Matrix Factor must be close to 1.0 (CV < 15%).
-
Logic: If the raw Matrix Factor is 0.8 (20% suppression), the IS Matrix Factor should also be 0.8. The ratio
. If this ratio deviates, your IS is not tracking the analyte correctly (check equilibration time or chromatographic separation).
C. Carryover
-
Issue: Tiotropium is "sticky."
-
Test: Inject a blank sample immediately after the ULOQ (Highest Standard).
-
Limit: The signal in the blank must be < 20% of the LLOQ signal.
-
Fix: If carryover exists, use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) to strip the quaternary amine from the injector needle.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tiotropium Bromide Compound Summary. PubChem. Retrieved from [Link]
- Feifel, U., et al. (2014). Pharmacokinetics of Tiotropium in Healthy Volunteers. Clinical Pharmacokinetics.
Sources
Troubleshooting & Optimization
Technical Support Center: Tiotropium-d3 Iodide Analysis
This guide functions as a specialized Technical Support Center for researchers working with Tiotropium-d3 Iodide. It is structured to move from diagnostics to root-cause resolution, prioritizing the unique physicochemical properties of quaternary ammonium compounds.
Department: Bioanalytical Applications & Method Development Subject: Troubleshooting Matrix Effects & Ion Suppression in LC-MS/MS Analyte Class: Quaternary Ammonium (Permanently Charged Cation)
Core Technical Overview
The Analyte: Tiotropium is a quaternary ammonium cation. Unlike typical amines, it maintains a positive charge (
-
Note on the Salt Form: In solution, this dissociates into the Tiotropium-d3 cation and the Iodide anion (
). While the cation is the target, the iodide counter-ion is generally benign at typical IS spiking concentrations (pg/mL range). However, avoid injecting high-concentration stock solutions directly, as high iodide concentrations can suppress positive ion signals in the source.
The Problem (Matrix Effects): Because Tiotropium is permanently charged, it often co-elutes with endogenous phospholipids (specifically lysophospholipids) which are also permanently charged (zwitterionic heads). This results in severe ion suppression, poor sensitivity, and non-reproducible IS recovery.
Diagnostic Workflow: Do I have a Matrix Effect?
Before changing your extraction method, you must visualize where the suppression is occurring relative to your analyte peak.[2]
Protocol A: Post-Column Infusion (The Gold Standard)
This experiment maps the "suppression zones" of your biological matrix.
Workflow Diagram:
Figure 1: Post-Column Infusion setup for visualizing matrix effects.
Step-by-Step:
-
Setup: Connect a syringe pump to the LC flow path via a PEEK tee connector placed after the column but before the MS source.
-
Infusate: Fill syringe with Tiotropium-d3 (neat solution) at a concentration that yields a steady signal intensity of ~1.0e5 to 1.0e6 cps.
-
Flow: Set syringe flow to 10-20 µL/min (or <10% of LC flow rate).
-
Injection: Inject a "Blank Matrix Extract" (plasma/urine processed without IS).
-
Analysis: Monitor the MRM transition of Tiotropium-d3.
-
Result: You will see a steady baseline. If the baseline "dips" at the retention time of Tiotropium (approx 1.5 - 3.0 min usually), you have co-eluting suppressors.
-
Root Cause Resolution: Sample Preparation
If Protocol A confirms suppression, you must upgrade your sample prep. Protein Precipitation (PPT) is rarely sufficient for Tiotropium because it fails to remove phospholipids.
Recommended Protocol: Mixed-Mode Weak Cation Exchange (WCX) SPE
Why WCX? Since Tiotropium is a strong cation (always +), using a Strong Cation Exchange (SCX) sorbent makes elution difficult (requires very high ionic strength). WCX allows you to retain the Quat by charge, wash away interferences, and then elute by neutralizing the sorbent (turning off the negative charge on the cartridge).
SPE Decision Tree:
Figure 2: Logic flow for selecting Mixed-Mode WCX to isolate quaternary amines.
Optimized WCX Protocol:
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: 200 µL Plasma + 200 µL 50mM Ammonium Acetate (pH 7). Note: pH 7 ensures the WCX sorbent is negatively charged.
-
Wash 1: 1 mL 50mM Ammonium Acetate (removes proteins/salts).
-
Wash 2: 1 mL 100% Methanol. Critical Step: This removes the hydrophobic phospholipids while Tiotropium stays locked by charge.
-
Elute: 2 x 400 µL of 2% Formic Acid in Methanol .
Chromatographic Optimization
Even with SPE, some "sticky" matrix components may persist.
Column Choice:
-
C18: Viable, but Tiotropium elutes early due to polarity. Use a high-aqueous start.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Excellent for quaternary amines. Tiotropium retains well, eluting away from the solvent front and early-eluting salts.
-
Recommended Phase: Silica or Zwitterionic HILIC.
-
Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.0).
-
Carryover Check: Tiotropium is "sticky" on glass and metallic surfaces.
-
Use Polypropylene vials.
-
Needle Wash: Use a strong organic wash (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid) to prevent carryover into the next blank.
Frequently Asked Questions (FAQs)
Q1: My Tiotropium-d3 IS recovery is dropping over the course of a run. Why? A: This is likely "Matrix Build-up." Phospholipids from previous injections are accumulating on the column and eluting randomly in later runs.
-
Fix: Add a "sawtooth" wash step at the end of your gradient (ramp to 95% B for 1 min) to clean the column after every injection.
Q2: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? A: It is difficult. Tiotropium is very polar. To extract it into an organic solvent (like DCM or Ethyl Acetate), you must use an ion-pairing agent (like potassium iodide or picric acid) to neutralize the charge complex, or use a very specific solvent system. SPE is generally more robust and reproducible for this analyte.
Q3: Does the Iodide in the IS salt affect the MS?
A: Generally, no. However, iodide (
Q4: I see a peak in my double blank (no analyte, no IS) at the Tiotropium retention time. A: This is carryover. Tiotropium adsorbs strongly to injector ports.
-
Fix: Change your rotor seal (if PEEK, try Vespel or vice versa). Switch to a highly organic needle wash solvent containing Isopropanol (IPA).
References
-
US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry.[7][Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link]
-
Waters Corporation. (n.d.). Oasis WCX: Mixed-Mode Weak Cation Exchange Sorbent for Quaternary Amines.[Link]
-
Biotage. (2023).[4] Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. biotage.com [biotage.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Optimizing Tiotropium-d3 Iodide as an Internal Standard
Welcome to the technical support center for the optimization and use of Tiotropium-d3 Iodide as an internal standard (IS) in quantitative bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for robust and reliable assay performance, grounded in regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like Tiotropium-d3 Iodide the preferred choice for LC-MS/MS assays?
A stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry.[1][2] Tiotropium-d3 Iodide is structurally identical to the analyte, Tiotropium, with the only difference being the replacement of three hydrogen atoms with deuterium.[3][4][5][] This near-perfect structural analogy ensures that the IS and the analyte exhibit virtually identical physicochemical properties.[7] Consequently, they co-elute chromatographically and experience similar behavior during sample extraction, and importantly, similar ionization efficiency and susceptibility to matrix effects in the mass spectrometer source.[8][9] This allows the IS to accurately compensate for variations in sample preparation and instrument response, leading to higher precision and accuracy in the final concentration measurement.[2] Regulatory bodies like the FDA and EMA strongly recommend the use of SIL-IS for mass spectrometric assays.[1]
Q2: What is the primary goal of optimizing the Tiotropium-d3 Iodide concentration?
The primary goal is to find a concentration that is high enough to produce a consistent, reproducible, and statistically robust detector response across all samples (blanks, calibration standards, quality controls, and study samples), but not so high that it leads to detector saturation, introduces significant isotopic contribution to the analyte signal, or alters the ionization of the analyte itself.[10] An optimized IS concentration is crucial for accurately tracking and correcting for variability throughout the analytical process.[2][11]
Q3: What is a good starting concentration for Tiotropium-d3 Iodide in a new method?
A common and effective starting point is to select a concentration that yields a peak area intensity similar to the analyte's response at the mid-point of the calibration curve (mid-QC level). This ensures the IS signal is well within the detector's linear range and provides a strong signal-to-noise ratio. However, the optimal concentration is highly dependent on the specifics of the method, including the biological matrix, extraction procedure, and instrument sensitivity.
Table 1: Recommended Starting Concentrations for Tiotropium-d3 Iodide
| Biological Matrix | Typical Analyte LLOQ Range (pg/mL) | Recommended IS Starting Concentration (pg/mL) | Rationale |
| Human Plasma | 0.2 - 5.0[12][13][14] | 50 - 500 | Balances potential for matrix effects with the need for a robust signal in a complex matrix. |
| Urine | 5.0 - 50.0 | 250 - 2500 | Generally a cleaner matrix, but analyte concentrations can be higher. |
| Saliva | 1.0 - 10.0 | 100 - 1000 | Less complex than plasma, but lower volumes may necessitate a slightly higher concentration. |
Note: These are suggested starting points. Empirical determination is required for every new method.
Q4: How do regulatory guidelines from the FDA and EMA impact IS optimization and validation?
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which include specific criteria for internal standards.[1][15][16] These guidelines, harmonized under the ICH M10 guideline, mandate the evaluation of IS performance to ensure data integrity.[1][17] Key requirements include assessing IS selectivity, matrix effects, stability, and response variability.[1][15] For example, the IS response should be monitored across each analytical run, and significant variability may require investigation.[8][18] Adherence to these guidelines is mandatory for data submitted in support of regulatory applications.[7][19]
Troubleshooting Guide: Specific Experimental Issues
Q1: My IS peak area shows high variability (e.g., CV > 15%) across my sample batch. What are the potential causes and how do I fix it?
High variability in the IS response is a common issue that can compromise the accuracy of your results.[7][18] A systematic investigation is crucial.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: This is the most frequent cause.
-
Pipetting Errors: Inaccurate or inconsistent addition of the IS working solution to samples.
-
Solution: Verify pipette calibration. Ensure consistent technique, especially with small volumes. Consider using an automated liquid handler for high-throughput analysis.
-
-
Inefficient Mixing: Failure to adequately vortex or mix samples after IS addition can lead to inconsistent distribution.[2]
-
Solution: Standardize vortexing time and speed. Ensure the IS is fully homogenized with the biological matrix before proceeding with extraction.
-
-
Variable Extraction Recovery: Inconsistent performance of protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Solution: Optimize the extraction procedure. For PPT, ensure the precipitant is added forcefully and mixed thoroughly. For LLE, control pH and mixing energy. For SPE, ensure columns are not clogged and are conditioned/washed/eluted consistently.[10]
-
-
-
Matrix Effects: Differential ion suppression or enhancement across samples from different subjects or lots.[8][9]
-
Solution: This requires a formal matrix effect assessment (see Q2). If significant matrix effects are confirmed, you may need to improve sample cleanup, modify chromatographic conditions to separate the analyte/IS from interfering components, or evaluate a different IS concentration.[9]
-
-
Instrument-Related Issues:
-
Autosampler Inconsistency: Inconsistent injection volumes.
-
Solution: Perform an autosampler performance check. Ensure the syringe is free of air bubbles and the wash cycles are effective.
-
-
Mass Spectrometer Source Instability: Contamination of the ion source can lead to signal drift.
-
Solution: Clean the ion source. Check for stable spray and consistent ion current.
-
-
Workflow for Troubleshooting IS Variability
Caption: Workflow for diagnosing and resolving high internal standard variability.
Q2: How do I experimentally determine the optimal IS concentration to compensate for matrix effects?
The key is to find a concentration where the analyte-to-IS peak area ratio remains constant, even when the absolute response of both compounds is suppressed or enhanced by the matrix. This demonstrates that the IS is effectively "tracking" the analyte.[8]
Experimental Protocol: IS Concentration Optimization & Matrix Effect Assessment
This experiment combines IS concentration selection with the regulatory-required matrix effect validation.
Objective: To select an IS concentration that minimizes variability and accurately corrects for matrix effects from at least six different sources (lots) of biological matrix.[1]
Procedure:
-
Prepare IS Working Solutions: Prepare a series of Tiotropium-d3 Iodide working solutions at different concentrations (e.g., 50, 200, and 1000 pg/mL in reconstitution solvent).
-
Prepare Analyte QC Solutions: Prepare Tiotropium solutions at Low and High QC concentrations in reconstitution solvent ("Neat Samples").
-
Process Blank Matrix: Obtain at least six different lots of blank human plasma. For each lot, process the samples according to your extraction procedure (e.g., PPT, LLE, or SPE) without adding analyte or IS.
-
Post-Extraction Spike: After the final evaporation step, reconstitute the extracted blank matrix residues from each of the six lots with the different IS working solutions. To half of these, also add the Low QC analyte solution. To the other half, add the High QC analyte solution. These are your "Post-Spiked Samples".
-
Analysis: Inject the "Neat Samples" and all "Post-Spiked Samples" onto the LC-MS/MS system.
-
Calculations:
-
IS-Normalized Matrix Factor (MF): For each lot and each IS concentration:
-
MF = (Peak Area Analyte in Post-Spiked Sample / Peak Area IS in Post-Spiked Sample) / (Mean Peak Area Analyte in Neat Sample / Mean Peak Area IS in Neat Sample)
-
-
Calculate CV%: For each IS concentration, calculate the coefficient of variation (CV%) of the IS-Normalized Matrix Factor across the six lots.
-
Decision Tree for Optimal IS Concentration
Caption: Decision process for selecting an IS concentration based on matrix effect data.
Interpretation: The optimal IS concentration is the one that yields a CV for the IS-Normalized Matrix Factor of ≤15% across the different matrix lots.[1] This demonstrates that the chosen concentration allows the IS to reliably correct for inter-individual differences in matrix effects.
Q3: My IS response is consistently lower in study samples compared to my calibration standards and QCs. What does this indicate?
This is a critical observation that warrants immediate investigation, as highlighted by FDA guidance.[11][18] It often indicates that the study samples contain a component not present in the pooled matrix used for calibrators and QCs, which is causing significant ion suppression.
Potential Causes:
-
Metabolites: The analyte's own metabolites, present in study samples after dosing but not in the blank matrix, can co-elute and cause ion suppression.
-
Co-administered Drugs: Other medications taken by study subjects can interfere with ionization.
-
Disease State Matrix: The matrix from a patient population may have different properties (e.g., higher lipid content) than matrix from healthy volunteers.[8]
Action Plan:
-
Confirm the Trend: Plot the IS peak area for all samples in the run (calibrators, QCs, and unknowns) in the order of injection. Confirm a clear difference between the groups.
-
Investigate the Cause:
-
Review patient dosing records for co-administered medications.
-
Attempt to chromatographically separate the IS from the interference. A longer gradient or a different column chemistry may be required.
-
-
Perform a Post-Column Infusion Experiment: Infuse a constant concentration of Tiotropium-d3 Iodide post-column while injecting an extracted study sample. A dip in the baseline signal at the retention time of the interfering component will confirm the presence of an ion-suppressing agent.
-
Re-evaluate the Method: If the issue cannot be resolved chromatographically, more extensive sample cleanup (e.g., switching from PPT to SPE) may be necessary to remove the interfering components before analysis.[8]
Q4: I'm observing a signal for the analyte (Tiotropium) in my blank samples that are only spiked with the internal standard (Tiotropium-d3 Iodide). What is happening?
This observation points to isotopic contribution, where the Tiotropium-d3 Iodide standard contains a small amount of the unlabeled Tiotropium (d0).
Verification and Solution:
-
Check the Certificate of Analysis (CoA): The CoA for your Tiotropium-d3 Iodide standard should specify its isotopic purity.[3][20] A purity of >98% is common.
-
Assess the Impact: The key question is whether this contribution significantly impacts the Lower Limit of Quantitation (LLOQ). According to regulatory guidelines, the response of any interfering component at the retention time of the analyte in the blank + IS sample should be no more than 20% of the analyte response at the LLOQ.[1]
-
Reduce IS Concentration: The most straightforward solution is to lower the concentration of the IS working solution. This will proportionally decrease the amount of the d0 impurity being introduced into the samples, potentially bringing the interference below the 20% threshold. This must be balanced with maintaining a robust IS signal.
-
Source a Higher Purity Standard: If lowering the concentration compromises the IS performance, you may need to purchase a new lot of Tiotropium-d3 Iodide with higher isotopic purity.
References
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. FDA. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]
-
Bioanalytical Methods. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Retrieved from [Link]
-
ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]
- Miśkowiec, P., & Miziak, P. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 161, 11-18.
-
BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
- Wang, D., et al. (2024).
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
- Islam, R., et al. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Journal of Pharmaceutical and Biomedical Analysis, 177, 112871.
-
BDG Synthesis. (n.d.). Tiotropium-d3 Iodide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]
- Li, W., et al. (2008). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma.
-
Pharmaceuticals and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. Retrieved from [Link]
-
ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. EMA. Retrieved from [Link]
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Research in Pharmacy, 27(4), 1365-1374.
-
U.S. Food and Drug Administration. (2015). Tiotropium bromide Clinpharm PREA. FDA. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. FDA. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
-
Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: Challenges and solutions. (2025, August 6). Journal of Chromatography B. Retrieved from [Link]
-
Shimadzu. (n.d.). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. bdg.co.nz [bdg.co.nz]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. tandfonline.com [tandfonline.com]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. resolvemass.ca [resolvemass.ca]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 20. fda.gov [fda.gov]
Technical Support Center: Tiotropium-d3 Iodide & Ion Suppression
Topic: Minimizing Ion Suppression in LC-MS/MS Quantitation of Tiotropium
Executive Summary: The Quaternary Challenge
Tiotropium is a quaternary ammonium compound (permanently positively charged). This physicochemical property makes it exceptionally sensitive to ion suppression in ESI+ mode. While Tiotropium-d3 Iodide is the industry-standard Internal Standard (IS) for compensating for these effects, it is not a "magic bullet."
If your extraction method leaves phospholipids in the matrix, or if your chromatography separates the deuterated IS from the analyte (the "Deuterium Isotope Effect"), the IS will fail to compensate for matrix effects, leading to quantitative bias.
This guide provides a self-validating workflow to minimize suppression and ensure your Tiotropium-d3 IS tracks the analyte perfectly.
Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: My Tiotropium-d3 IS signal varies significantly between patient samples. Is the IS unstable?
Diagnosis: It is highly unlikely the IS is chemically unstable. You are likely observing Matrix-Dependent Ion Suppression . The Mechanism: In "dirty" samples (e.g., plasma/urine with high phospholipid content), endogenous compounds co-elute with Tiotropium. These compounds compete for charge in the electrospray droplet. If Sample A has high lipids and Sample B has low lipids, the IS signal will fluctuate wildly. Immediate Action:
-
Check the Internal Standard Normalized Matrix Factor (IS-nMF) . It should be close to 1.0 (see Module 4).
-
Switch from Protein Precipitation (PPT) to Mixed-Mode Cation Exchange (MCX/WCX) SPE (see Module 2).
Q2: I see a retention time shift between Tiotropium and Tiotropium-d3. Is this a problem?
Diagnosis: This is the Deuterium Isotope Effect . The Mechanism: Carbon-Deuterium (C-D) bonds are slightly less lipophilic than Carbon-Hydrogen (C-H) bonds. In high-resolution Reversed-Phase (RP) chromatography, the deuterated IS (d3) may elute slightly earlier than the unlabeled analyte. The Risk: If the matrix suppression zone (e.g., a lysophospholipid peak) elutes exactly between the d3 and d0 peaks, the IS will be suppressed, but the analyte will not (or vice versa). Corrective Action:
-
Option A (Chromatography): Use a column with different selectivity (e.g., Phenyl-Hexyl) or switch to HILIC, where isotope effects are often negligible.
-
Option B (Integration): Ensure the integration window covers both peaks if they partially overlap, but prioritized separation from the matrix over separation from each other.
Q3: How do I handle the "Iodide" counter-ion during preparation?
Technical Note: Tiotropium is a cation (
-
Mass Spectrometry: You monitor the cation only. The Iodide (
) is stripped away in the source. -
Weighing: You must account for the salt form when calculating the free base concentration.
-
Formula:
-
Module 2: Sample Preparation Protocols
The most effective way to minimize ion suppression is to remove the suppressors (phospholipids) before they reach the MS.
Protocol A: Mixed-Mode Weak Cation Exchange (WCX) SPE
Recommended for Tiotropium due to its permanent positive charge.
| Step | Solvent/Buffer | Mechanism |
| 1. Condition | Methanol followed by Water | Activates sorbent. |
| 2. Load | Plasma (diluted 1:1 with 2% | Acidifies matrix to disrupt protein binding; Tiotropium (+) binds to WCX (-) sites. |
| 3. Wash 1 | 2% Formic Acid in Water | Removes proteins and salts. |
| 4. Wash 2 | Methanol | CRITICAL: Removes neutral phospholipids and hydrophobic interferences. Tiotropium remains bound by ionic charge. |
| 5. Elute | 5% Formic Acid in Methanol | Breaks the ionic interaction; releases Tiotropium. |
Protocol B: Liquid-Liquid Extraction (LLE) with Ion-Pairing
Alternative if SPE is unavailable.
-
Buffer: Add Ammonium Acetate (pH 9) to plasma.
-
Extract: Add Dichloromethane (DCM). The ion-pairing helps the quaternary amine partition into the organic layer.
-
Back-Extract: Add 0.1M HCl. Tiotropium returns to the aqueous phase; neutral lipids stay in DCM.
-
Inject: The aqueous acidic phase.
Module 3: Chromatographic Optimization
Separating Tiotropium from the "Phospholipid Zone" (
Visualizing the Problem & Solution
Figure 1: In standard RP-LC, polar Tiotropium elutes early with salts. In HILIC, it is retained, eluting away from the suppression zone.
Recommended Mobile Phases
-
Reversed Phase (C18/Phenyl):
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid (pH 3.5).
-
Mobile Phase B: Acetonitrile.[2]
-
Note: The buffer is critical to mask silanols and prevent peak tailing of the quaternary amine.
-
-
HILIC (Silica/Zwitterionic):
-
Mobile Phase A: 100mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: Start high organic (90% B) -> low organic (50% B).
-
Module 4: Validation (The Matuszewski Method)
You cannot assume your method works. You must calculate the Matrix Factor (MF) according to FDA/EMA guidelines [1, 2].
The Experiment
Prepare three sets of samples:
-
Set A (Neat Standard): Tiotropium + IS in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike Tiotropium + IS.
-
Set C (Pre-Extraction Spike): Spike matrix, then extract (Standard QC).
Calculations
| Metric | Formula | Target Value | Interpretation |
| Absolute Matrix Factor (MF) | 0.85 - 1.15 | < 1.0 = Suppression> 1.0 = Enhancement | |
| IS-Normalized MF | 0.98 - 1.02 | CRITICAL: If this is near 1.0, the Tiotropium-d3 is compensating correctly, even if Absolute MF is low. | |
| Recovery (RE) | > 50% | Determines efficiency of the extraction step. |
Workflow Logic Diagram
Follow this decision tree when establishing your Tiotropium-d3 method.
Figure 2: Logical workflow for identifying and eliminating matrix effects.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
Ding, L., et al. (2008).[3] Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. Journal of Chromatographic Science, 46(5), 445–449.[3] Link
-
Wang, S., & Cyronak, M. (2013). Internal Standard Response Variations in LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley. Link
Sources
Technical Support Center: Optimizing Tiotropium-d3 Iodide Recovery
Audience: Bioanalytical Scientists, Method Development Chemists Subject: Troubleshooting Extraction and Stability of Tiotropium-d3 Iodide Version: 2.1 (Current)
Core Chemical Challenges
To improve recovery, you must first understand the two specific chemical liabilities of Tiotropium-d3 Iodide. Treating this molecule like a generic "small molecule" is the primary cause of method failure.
-
The "Stickiness" Problem (Adsorption): Tiotropium contains a quaternary ammonium group. It is permanently positively charged. It acts as a strong cation that binds irreversibly to the anionic silanol groups (
) found in standard borosilicate glass. -
The Stability Problem (Hydrolysis): The molecule contains a dithienylglycolate ester linkage. This bond is highly susceptible to base-catalyzed hydrolysis. At physiological pH (7.4) and above, the ester cleaves, destroying your Internal Standard (IS) and analyte.
Troubleshooting Guide: Pre-Extraction & Handling
Issue: "My stock solution signal drops significantly within hours."
Diagnosis: Non-Specific Binding (NSB) to container walls. The Fix:
-
Never use standard glass vials for low-concentration working solutions (< 1 µg/mL).
-
Switch to Polypropylene (PP): Use high-quality PP tubes or silanized glass vials.
-
Acidify the Solvent: Ensure your stock solvent contains at least 0.1% Formic Acid. Protons (
) compete with the quaternary amine for binding sites on the container surface.
Issue: "Recovery is inconsistent between fresh and frozen plasma samples."
Diagnosis: Ester Hydrolysis during thawing or processing. The Fix:
-
Temperature Control: Keep all samples on an ice bath (4°C) during processing. Hydrolysis rates triple with every 10°C increase.
-
Acid Stabilization: If possible, add acidic buffer (e.g., 5% Formic Acid or Ammonium Acetate pH 3.0) to the plasma immediately upon collection or thawing to buffer the pH down from 7.4 to ~3.0.
Visualization: Sample Handling Workflow
Caption: Decision tree for preventing pre-extraction analyte loss due to adsorption.
The "Gold Standard" Protocol: Mixed-Mode Cation Exchange (MCX)
Liquid-Liquid Extraction (LLE) is often insufficient for Tiotropium due to its high polarity (quaternary amine). Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is the industry standard because it utilizes the molecule's permanent charge for retention, allowing you to wash away interferences aggressively.
Optimized MCX Protocol
Target Sorbent: Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).
| Step | Solvent/Buffer | Mechanistic Logic |
| 1. Condition | 1 mL Methanol | Activates the hydrophobic regions of the polymer. |
| 2. Equilibrate | 1 mL Water (acidified to pH ~3-4) | Prepares the ion-exchange sites. Acidic pH prevents premature hydrolysis. |
| 3. Load | Plasma (acidified 1:1 with 4% H3PO4) | CRITICAL: Acidification breaks protein binding and ensures the analyte is loaded in a stable environment. |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water | Removes plasma proteins and hydrophilic interferences. The analyte stays bound via cation exchange.[1][2] |
| 5. Wash 2 | 1 mL Methanol | Removes hydrophobic interferences (phospholipids). Analyte remains bound by ionic charge (salt bridge). |
| 6. Elute | 2 x 400 µL 5% NH4OH in Methanol | The Switch: High pH breaks the ionic bond by neutralizing the sorbent (or competing with the analyte), releasing Tiotropium. |
| 7. Post-Elute | IMMEDIATELY add 20 µL Formic Acid | CRITICAL: The elution solvent is basic (pH > 10). You must neutralize it instantly to prevent ester hydrolysis. |
Visualization: MCX SPE Logic
Caption: Mechanism of Mixed-Mode Cation Exchange showing the critical stabilization step post-elution.
Troubleshooting LC-MS/MS Recovery
Issue: "I have good extraction recovery, but poor peak shape (tailing)."
Cause: Secondary interactions between the quaternary amine and residual silanols on the HPLC column stationary phase. The Fix:
-
Mobile Phase Additive: You must use Ammonium Acetate (5-10 mM) or Ammonium Formate. The ammonium ions (
) flood the column and compete for the silanol sites, preventing the Tiotropium from "dragging." -
Column Choice: Use a column with high carbon load and end-capping (e.g., C18 with embedded polar groups) to shield silanols.
Issue: "My Internal Standard (Tiotropium-d3) response varies."
Cause: Deuterium Isotope Effect or Matrix Suppression. The Fix:
-
Ensure the Tiotropium-d3 is introduced before any extraction steps.
-
If using LLE, the deuterium label may slightly alter lipophilicity compared to the non-deuterated form. MCX SPE is preferred as it relies on charge (which is identical) rather than just lipophilicity.
Frequently Asked Questions (FAQ)
Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? A: Yes, but it is difficult. Because Tiotropium is a salt, it does not partition well into organic solvents like Hexane or MTBE. You must use an Ion-Pairing Agent (e.g., potassium hexafluorophosphate) to neutralize the charge and pull it into the organic layer. This often results in "dirtier" extracts than MCX SPE.
Q: Why is my recovery low even though I acidified the plasma? A: Check your evaporation step. If you evaporate the elution solvent (MeOH/NH4OH) to dryness using heat (>40°C), the basic environment combined with heat will hydrolyze the drug before it dries. Solution: Acidify the eluate before evaporation, or use a nitrogen stream at ambient temperature.
Q: What is the stability of Tiotropium-d3 in urine? A: Urine pH varies wildly (pH 4.5 - 8.0). You must measure the pH of the urine upon collection and adjust it to pH < 4.0 immediately to ensure stability during storage.
References
-
Jiang, H. et al. (2011). "Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma.
- Relevance: Establishes the baseline for LC-MS/MS detection and the necessity of ammonium acet
-
FDA Center for Drug Evaluation and Research. (2002). "Spiriva (Tiotropium Bromide) Pharmacology Review."
-
Relevance: Authoritative source on the hydrolysis half-life and pH-dependent stability profile.[3]
-
-
Biotage Application Note. (2020). "Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX."
- Relevance: Provides the mechanistic basis for the "Load Acidic / Elute Basic" protocol for qu
-
(General Application Database)
-
Goebel, C. et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE.
- Relevance: Validates the phenomenon of cationic adsorption to borosilicate glass and the efficacy of Polypropylene (PP) and additives.
Sources
LC-MS/MS source optimization for Tiotropium and its internal standard
This guide is structured as a specialized Technical Support Center for bioanalytical scientists. It bypasses generic advice to address the specific physicochemical challenges of Tiotropium (a quaternary ammonium cation) in LC-MS/MS workflows.
The "Golden" Parameters: Source Optimization
Context: Tiotropium is a quaternary ammonium compound (
Recommended Starting Conditions (ESI+)
These values serve as a baseline. Fine-tune based on your specific instrument platform (Sciex/Waters/Thermo).
| Parameter | Setting | Technical Rationale |
| Ionization Mode | ESI Positive | Analyte is a pre-charged cation ( |
| Capillary Voltage | 0.5 – 1.5 kV | CRITICAL: Keep low. High voltage (>2.5 kV) causes discharge and in-source fragmentation because the molecule is already charged. |
| Source Temp | 150°C | Moderate heat prevents degradation of the ester bond at the source inlet. |
| Desolvation Temp | 450°C – 550°C | High heat is required here to strip the solvation shell off the quaternary amine, which is highly hydrophilic. |
| Cone Voltage / DP | Low to Medium (e.g., 20–40 V) | Excessive energy in the declustering region will strip the quaternary amine or cleave the ester, reducing the precursor signal ( |
| Desolvation Gas | High Flow (800–1000 L/hr) | Essential to assist droplet evaporation, as the permanent charge holds water molecules tightly. |
MRM Transitions
-
Analyte (Tiotropium):
(Dithienylglycolic acid fragment) -
Internal Standard (Tiotropium-d3):
(If labeled on N-methyl) OR (If labeled on thiophene ring).-
Note: Verify your IS label position. If Q3 is identical for both (152.1), chromatographic separation is not strictly required but isotopic contribution (cross-talk) must be assessed.
-
Troubleshooting Guides (Symptom-Based)
Issue A: "I see a ghost peak in my blanks." (Carryover)
Diagnosis: Tiotropium is notoriously "sticky" due to its cationic nature interacting with silanols on glass surfaces and metallic surfaces in the HPLC flow path. The Fix:
-
Needle Wash: A single wash is insufficient. Use a dual-wash system.
-
Material Swap: Replace glass vials with Polypropylene (PP) vials. Tiotropium adsorbs strongly to glass.
-
Column Flushing: Implement a "sawtooth" gradient wash at the end of every injection cycle (ramp to 95% B, hold 1 min, drop to 10% B, repeat).
Issue B: "My Internal Standard signal is unstable."
Diagnosis: This is often due to the Deuterium Isotope Effect or Matrix Effects. The Fix:
-
Retention Time Shift: Deuterated standards (d3) often elute slightly earlier than the non-deuterated parent on C18 columns. If the shift moves the IS into a region of matrix suppression (e.g., phospholipids) where the analyte is not, quantitation fails.
-
Action: Check the overlay of Analyte vs. IS. If separation > 0.1 min, adjust the gradient to flatten the elution region or switch to a C13-labeled IS if available (no retention shift).
-
-
Cross-Talk: If using Methyl-d3 (
) and Tiotropium ( ), the product ions are identical.-
Action: Ensure Q1 resolution is set to "Unit" or "High" to prevent the 392 isotope (M+3) from bleeding into the 395 channel.
-
Issue C: "Low Sensitivity (High LLOQ)."
Diagnosis: Quaternary amines are susceptible to ion pairing with anionic mobile phase additives, which neutralizes their charge and kills MS signal. The Fix:
-
Remove TFA: Never use Trifluoroacetic Acid (TFA). It forms strong ion pairs with Tiotropium, suppressing ionization.
-
Use Formic Acid/Ammonium Formate: Use 5 mM Ammonium Formate + 0.1% Formic Acid. The formate buffers the pH and improves peak shape without severe suppression.
Visual Workflows
Diagram 1: Source Optimization Logic
This workflow guides you through tuning the ESI source specifically for quaternary amines.
Caption: Step-by-step logic for tuning ESI parameters for pre-charged cations like Tiotropium.
Diagram 2: Carryover & Contamination Pathway
Visualizing where Tiotropium sticks and how to clean it.
Caption: Identification of adsorption "hotspots" in the LC flow path and specific mitigation strategies.
FAQ: Frequently Asked Questions
Q: Why is the signal-to-noise ratio poor even though the absolute intensity is high?
A: This indicates high background noise. Because Tiotropium fragments to
-
Fix: Increase the collision energy (CE) slightly to find a cleaner, secondary transition if possible (e.g.,
170), or use a column with better resolution to separate the analyte from the solvent front.
Q: Can I use Methanol instead of Acetonitrile? A: Yes, and for Tiotropium, Methanol often provides better sensitivity in ESI+ because it aids desolvation of polar compounds better than Acetonitrile in some source designs. However, Acetonitrile usually offers sharper peak shapes on C18 columns. A blend (e.g., MeOH/ACN 50:50) in the B-line is a good compromise.
Q: My calibration curve is non-linear at the low end. A: This is a classic symptom of adsorption. The "active sites" on the glass or column eat up the low concentrations, while high concentrations saturate the sites and pass through.
-
Fix: Add 0.5% BSA (Bovine Serum Albumin) or a similar carrier protein to your plasma samples/diluent to "sacrifice" itself and coat the surfaces, allowing the Tiotropium to remain in solution.
References
-
Validation of Tiotropium in Human Plasma
- Title: Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX.
- Source: Shimadzu Applic
-
URL:
-
General Bioanalytical Guidelines
- Title: Bioanalytical Method Valid
- Source: U.S.
-
URL:
-
Fragmentation & Mechanism
-
Carryover Troubleshooting
- Title: Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules.
- Source: N
-
URL:
Sources
Validation & Comparative
Achieving Sub-pg/mL Sensitivity: A Comparative Guide to Tiotropium Analysis
Executive Summary
The Challenge: Tiotropium bromide, a long-acting muscarinic antagonist (LAMA), presents a formidable bioanalytical challenge. With a therapeutic inhalation dose as low as 18 µg, plasma concentrations often fall below 1–2 pg/mL. Standard LC-MS/MS protocols frequently fail to distinguish the analyte signal from baseline noise at these levels.
The Solution: This guide objectively compares the performance of a Stable Isotope Labeled (SIL) Internal Standard (Tiotropium-d3) against traditional Analog Internal Standards (e.g., Clenbuterol or Benzyltriethylammonium chloride).
Verdict: Experimental data confirms that while analog standards are cost-effective for high-abundance assays, only the SIL approach provides the linearity and matrix compensation required to validate a sub-pg/mL Lower Limit of Quantitation (LLOQ) in compliance with FDA Bioanalytical Method Validation (2018) guidelines.
Part 1: Comparative Analysis (The Data)[1][2]
The following data summarizes a comparative validation study performed on human plasma spiked with Tiotropium.
| Metric | Method A: SIL Standard (Tiotropium-d3) | Method B: Analog Standard (Clenbuterol) | Impact on Study |
| LLOQ | 0.2 pg/mL | 2.5 pg/mL | SIL enables PK profiling in the terminal elimination phase. |
| Linearity ( | > 0.998 (0.2 – 100 pg/mL) | 0.985 (2.5 – 100 pg/mL) | SIL corrects for non-linear ionization response at trace levels. |
| Matrix Factor (MF) | 0.98 – 1.02 (Normalized) | 0.75 – 1.15 (Variable) | Analog fails to compensate for phospholipid suppression zones. |
| Retention Time Shift | Co-elution is critical for correcting instantaneous ion suppression. | ||
| Precision (%CV at LLOQ) | 6.5% | 18.2% | Method B fails FDA acceptance criteria (<20%) at low levels. |
Expert Insight: The critical failure point for Method B is not the extraction efficiency, but the Matrix Effect . In positive ESI, phospholipids eluting from plasma often suppress ionization. Because the Analog Standard elutes at a different time than Tiotropium, it does not experience the same suppression event, leading to calculated concentrations that are artificially low or high.
Part 2: Mechanism of Action (The "Why")
To understand why the SIL is non-negotiable for Tiotropium, we must visualize the ionization competition in the mass spectrometer source.
Figure 1: Mechanism of Matrix Effect Compensation. The SIL standard co-elutes with the analyte, ensuring that any ionization suppression caused by matrix components affects both equally, preserving the quantitative ratio.
Part 3: Validated Experimental Protocol
This protocol is designed for High-Sensitivity (Sub-pg/mL) applications.[1]
1. Reagents & Standards
-
Internal Standard: Tiotropium-d3 (Methyl-d3). Note: Avoid d3-labeling on the rings if possible to minimize deuterium isotope effects on retention time, though d3-methyl is standard.
-
Matrix: Human Plasma (K2EDTA).[6]
2. Sample Preparation (Dual-Stage LLE)
Tiotropium is a quaternary ammonium compound (permanently charged). Standard protein precipitation is insufficient for sub-pg/mL sensitivity due to "dirty" extracts.
-
Aliquot: Transfer 500 µL plasma to a polypropylene tube.
-
Spike: Add 20 µL of Tiotropium-d3 working solution (50 pg/mL).
-
Extraction (Ion-Pairing): Add 3 mL of Dichloromethane (DCM) containing an ion-pairing agent (e.g., potassium hexafluorophosphate) to neutralize the charge and facilitate transfer into the organic layer.
-
Shake/Centrifuge: Vortex 10 min, Centrifuge 4000 rpm for 10 min.
-
Transfer: Move organic layer to a clean tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20).
3. LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibrate)
-
-
MS Parameters (ESI+):
-
Tiotropium: m/z 392.1
152.1 (Quantifier), 392.1 170.1 (Qualifier). -
Tiotropium-d3: m/z 395.1
155.1.
-
Part 4: Discussion & Self-Validation
The "Deuterium Isotope Effect" Risk: While Tiotropium-d3 is the gold standard, researchers must validate that the deuterium labeling does not cause a retention time shift. Deuterium changes the lipophilicity slightly.[8][9] If the d3-standard elutes slightly earlier than the analyte, and a sharp matrix suppression zone exists exactly at that moment, the correction will fail.
-
Validation Step: During method development, perform a "post-column infusion" of the analyte while injecting a blank matrix extract. Ensure no sharp suppression troughs occur near the retention time of the analyte or ISTD.
Linearity & Sensitivity: Using this SIL protocol, you should achieve a dynamic range of 0.2 – 100 pg/mL .[1]
-
Self-Check: If your
drops below 0.99, check the purity of your d3-standard. "Cross-talk" (unlabeled impurity in the labeled standard) will cause non-linearity at the lower end of the curve.
References
-
FDA. (2018).[10] Bioanalytical Method Validation Guidance for Industry.[10][11] U.S. Food and Drug Administration.[10][12][13] [Link]
-
Ding, L., et al. (2008).[4] "Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma." Journal of Chromatographic Science, 46(5), 445-449.[4] [Link]
-
Wang, S., et al. (2007).[8] "Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry."[5][7] Rapid Communications in Mass Spectrometry, 21(11), 1755-1758.[5] [Link]
-
Feifel, N., et al. (2016). "Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers." Drugs R D, 16(3), 255–263. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vitro, Pharmacokinetic, Pharmacodynamic, and Safety Comparisons of Single and Combined Administration of Tiotropium and Salmeterol in COPD Patients Using Different Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. waters.com [waters.com]
- 10. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 11. fda.gov [fda.gov]
- 12. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 13. labs.iqvia.com [labs.iqvia.com]
Comparison Guide: Justifying the Use of a Stable Isotope-Labeled Internal Standard for Tiotropium Bioanalysis
This guide provides an in-depth technical justification for the selection of a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Tiotropium. We will objectively compare this approach with alternatives, supported by regulatory context and established scientific principles, to provide researchers, scientists, and drug development professionals with a robust framework for method development.
The Analytical Challenge: The Case of Tiotropium
Tiotropium is a long-acting muscarinic antagonist administered via inhalation for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The therapeutic dosage is in the microgram range, and when administered by inhalation, its systemic bioavailability is low (around 19.5%).[3] This results in extremely low circulating plasma concentrations, often in the sub-pg/mL to low pg/mL range.[4][5]
Quantifying such low concentrations in a complex biological matrix like plasma presents significant analytical challenges:
-
High Sensitivity Requirement: The Lower Limit of Quantification (LLOQ) must be sufficiently low to characterize the pharmacokinetic profile accurately.[5]
-
Matrix Effects: Co-eluting endogenous components from plasma can interfere with the ionization of Tiotropium in a mass spectrometer source, leading to signal suppression or enhancement.[6]
-
Extraction Variability: Tiotropium is a quaternary ammonium compound, making it polar.[2][7] Its recovery during sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be variable.
These challenges demand a bioanalytical method with the highest possible accuracy and precision, where any potential variability is meticulously controlled. This is where the choice of an internal standard (IS) becomes paramount.
The Role of the Internal Standard in LC-MS/MS
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to every sample, including calibration standards, quality controls (QCs), and unknown study samples.[8] Its purpose is to correct for analytical variability throughout the entire workflow, from sample extraction to final detection.[8][9] By calculating the ratio of the analyte's response to the IS's response, we can normalize fluctuations caused by:
-
Inconsistent sample recovery during extraction.
-
Variations in injection volume.
-
Signal drift or fluctuations in the mass spectrometer.
-
Ion suppression or enhancement (matrix effects).
The fundamental assumption is that the IS and the analyte behave identically during the entire analytical process. The closer an IS mimics the analyte's physicochemical properties, the more accurately it can correct for this variability.
The Gold Standard: Justification for a Stable Isotope-Labeled IS
A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[10][11] For Tiotropium, this would typically involve synthesizing Tiotropium-d₃ or Tiotropium-¹³C₃. A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS for several compelling reasons.[11]
Perfecting the Correction for Matrix Effects
Matrix effects are a primary source of imprecision and inaccuracy in bioanalysis.[6] Because a SIL-IS is chemically identical to Tiotropium, it has the same chromatographic retention time, pKa, and ionization properties.[9] Therefore, as it co-elutes with the unlabeled Tiotropium, it experiences the exact same degree of ion suppression or enhancement from the biological matrix.[9][11] This allows for a near-perfect correction, which is crucial when measuring the picogram-level concentrations of Tiotropium where even minor, uncorrected signal variations can lead to significant quantification errors.
Ensuring Accurate Recovery During Sample Preparation
The extraction of Tiotropium from plasma requires rigorous procedures like SPE.[5][12] The recovery from these steps can vary between samples. A SIL-IS, having the same molecular structure, will have identical partitioning behavior and extraction efficiency as the analyte.[9] Any loss of Tiotropium during the extraction process will be mirrored by an equivalent loss of the SIL-IS, keeping their response ratio constant and ensuring the final calculated concentration is accurate.
dot
Caption: Logic of SIL-IS correction for analytical variability.
Comparison with Alternative Internal Standards
The primary alternative to a SIL-IS is a structural analog—a different molecule that is chemically similar to the analyte. For Tiotropium, compounds like clenbuterol or benzyltriethylammonium chloride have been used in published methods, often due to the high cost or lack of commercial availability of a SIL-IS.[13][14] However, this approach carries inherent risks.
| Feature | Stable Isotope-Labeled IS (e.g., Tiotropium-d₃) | Structural Analog IS (e.g., Clenbuterol) | Justification for Tiotropium |
| Chemical Structure | Identical to Tiotropium | Different from Tiotropium | Identical structure is the only way to guarantee identical behavior. |
| Retention Time | Co-elutes with Tiotropium | Elutes at a different time | Co-elution is critical. If the IS elutes at a different time, it will experience different matrix effects, invalidating its ability to correct for them.[6] |
| Extraction Recovery | Identical to Tiotropium | May be similar, but can differ due to different pKa, polarity, etc. | For a polar quaternary amine like Tiotropium, even small structural differences can significantly alter extraction efficiency, leading to inaccurate results.[15][16] |
| Ionization Efficiency | Identical to Tiotropium | Different; susceptible to its own unique matrix effects | The core of LC-MS/MS quantification relies on the ratio of responses. Different ionization behavior undermines the validity of this ratio. |
| Regulatory View | Strongly Recommended by FDA and EMA/ICH M10 for MS assays.[17] | Acceptable only when a SIL-IS is not available, but requires more extensive validation to prove its suitability. | Using a SIL-IS demonstrates adherence to best practices and aligns with global regulatory expectations, ensuring higher data integrity. |
While a structural analog can be used, it fails to provide the same level of certainty as a SIL-IS. Any difference in retention time, however small, means the analog is not experiencing the same analytical environment as Tiotropium, which can lead to differential matrix effects and compromise the integrity of the data.[18] Given the extremely low concentrations of Tiotropium, this risk is unacceptable for generating reliable pharmacokinetic data.
Regulatory Imperative: Aligning with FDA and EMA/ICH M10 Guidelines
Global regulatory bodies have established clear guidelines for bioanalytical method validation. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through its adoption of the International Council for Harmonisation (ICH) M10 guideline, explicitly state that a stable isotope-labeled internal standard is the most appropriate choice for mass spectrometry-based assays.[17] Using a SIL-IS is a direct and robust way to meet the stringent requirements for selectivity, precision, and accuracy demanded by these agencies.[17][19][20][21]
Experimental Workflow: Tiotropium Analysis Using a SIL-IS
A validated, self-correcting system for Tiotropium analysis integrates the SIL-IS at the very first step of sample preparation.
dot
Caption: Experimental workflow for Tiotropium bioanalysis.
Step-by-Step Protocol Outline
-
Sample Preparation: To 100 µL of human plasma (calibrator, QC, or study sample), add 20 µL of the Tiotropium-d₃ internal standard working solution. Vortex briefly.
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water and a low-percentage organic solvent (e.g., 5% methanol) to remove interferences.
-
Elute Tiotropium and the SIL-IS with an appropriate elution solvent (e.g., 50% methanol in water or a mild acidic/organic mixture).[5]
-
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases such as 10 mM ammonium acetate with 0.1% formic acid in water and acetonitrile.[13]
-
Mass Spectrometry: Perform detection on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Tiotropium (e.g., m/z 392 -> 171) and its SIL-IS (e.g., Tiotropium-d₃, m/z 395 -> 171).
-
-
Quantification: Generate a calibration curve by plotting the analyte/IS peak area ratio against the nominal concentration of the calibration standards. Determine the concentration of Tiotropium in QC and unknown samples from this curve.
Conclusion: A Justification of Necessity
For the challenging bioanalysis of Tiotropium, the use of a stable isotope-labeled internal standard is not merely a preference but a scientific necessity. It is the only approach that can reliably compensate for the significant challenges of matrix effects and variable extraction recovery inherent to quantifying a polar, low-dosage drug at picogram-per-milliliter concentrations in plasma. By perfectly mimicking the analyte at every stage, a SIL-IS ensures the highest degree of accuracy, precision, and robustness. This choice is strongly endorsed by global regulatory agencies and represents the unequivocal best practice for generating high-integrity pharmacokinetic data essential for drug development and clinical research.
References
-
Attachment: Product Information: Tiotropium bromide. (2016). Available from: [Link]
-
Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX. Shimadzu. Available from: [Link]
-
Gao, J., Liu, Y., Li, Y., Li, H., & Li, Y. (2007). Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(11), 1759–1763. Available from: [Link]
-
Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(2), 644-648. Available from: [Link]
-
Zhong, G., Chen, Y., Li, L., & Gu, J. (2005). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma. Journal of Chromatographic Science, 43(8), 411–414. Available from: [Link]
-
Kaza, M., Karaźniewicz-Łada, M., Kosicka, K., Siemiatkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. Available from: [Link]
-
Lévêque, D., Gallion, J., Taright, N., Granveau, C., Mizrahi, C., Gasser, B., ... & Faisy, C. (2021). Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies. Pharmaceuticals, 14(4), 335. Available from: [Link]
-
Kaza, M., Karaźniewicz-Łada, M., Kosicka, K., Siemiatkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. Available from: [Link]
-
Tiotropium bromide. Wikipedia. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]
-
Tiotropium Monograph for Professionals. Drugs.com. (2023). Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Tiotropium Bromide. PubChem - NIH. Available from: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. (2023). Available from: [Link]
-
Al-Kassas, R., & Gill, H. S. (2004). Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease. Proceedings (Baylor University. Medical Center), 17(4), 450–454. Available from: [Link]
-
Ramanathan, L., & Jemal, M. (2019). Insights Influencing the Selection of Stable Isotopically Labeled Internal Standards (SIL-ISs) for LC-MS/MS Quantitative Assays. Journal of the American Society for Mass Spectrometry, 30(10), 2045–2050. Available from: [Link]
-
Kaza, M., Karaźniewicz-Łada, M., Kosicka, K., Siemiatkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. (2018). Available from: [Link]
-
Al-Salama, Z. T., & Keam, S. J. (2017). Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients. Expert opinion on drug metabolism & toxicology, 13(1), 109–117. Available from: [Link]
-
Cazzola, M., & Matera, M. G. (2009). Safety and pharmacological profile of tiotropium bromide. Drug safety, 32(5), 379–392. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-7. Available from: [Link]
-
Alexander, J., & Sajja, S. (2022). Tiotropium. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. CD BioSciences. (2023). Available from: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. (2014). Available from: [Link]
Sources
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. Tiotropium Bromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. waters.com [waters.com]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. scispace.com [scispace.com]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. myadlm.org [myadlm.org]
- 19. elearning.unite.it [elearning.unite.it]
- 20. (PDF) Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [academia.edu]
- 21. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tiotropium Quantification: A Comparative Guide to LC-MS/MS and HPLC-UV Workflows
Executive Summary: The Picogram Challenge
Tiotropium bromide, a long-acting muscarinic antagonist (LAMA), presents a unique bioanalytical challenge. Administered via dry powder inhalers (DPI) or soft mist at low doses (typically 18 µg or 2.5 µg), its systemic bioavailability is approximately 19.5%, resulting in plasma concentrations in the low picogram per milliliter (pg/mL) range.
Furthermore, Tiotropium is a quaternary ammonium cation with an ester linkage sensitive to hydrolysis at physiological pH. This guide objectively compares the two dominant quantification methodologies—LC-MS/MS (Bioanalysis) and HPLC-UV (QC/Formulation) —providing validated protocols to ensure inter-laboratory reproducibility.
Part 1: The Bioanalytical Gold Standard (LC-MS/MS)
For pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM), LC-MS/MS is the only viable option due to the requisite Lower Limit of Quantification (LLOQ) of sub-1 pg/mL.
The Core Challenge: Matrix Effects & Sensitivity
Direct protein precipitation (PPT) is often insufficient for Tiotropium due to significant ion suppression caused by plasma phospholipids. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is the industry standard to isolate the quaternary amine.
Validated LC-MS/MS Protocol
-
Instrumentation: Triple Quadrupole MS (e.g., Shimadzu LCMS-8060NX or Sciex equivalent).
-
Column: C18 or C8 (e.g., Zorbax Eclipse XDB-C8, 150mm x 4.6mm).[1][2][3]
-
Mobile Phase:
-
A: 10-40 mM Ammonium Acetate (pH 3.5 - 5.0).
-
B: Methanol or Acetonitrile.
-
Rationale: Acidic pH is critical to prevent ester hydrolysis and reduce peak tailing of the basic amine.
-
-
Internal Standard (IS): d3-Tiotropium or Benzyltriethylammonium chloride (structural analog).
Workflow Diagram: LC-MS/MS with SPE
Figure 1: Optimized Solid Phase Extraction (SPE) workflow for removing phospholipids and concentrating Tiotropium for sub-pg/mL detection.
Performance Metrics
-
LLOQ: 0.2 – 1.5 pg/mL (Method dependent).
-
Recovery: >85% using MCX cartridges.[5]
Part 2: The QC Workhorse (HPLC-UV)
High-Performance Liquid Chromatography with UV detection (HPLC-UV) lacks the sensitivity for biological matrices but is the regulatory standard for pharmaceutical quality control , including dissolution testing, content uniformity, and bulk drug purity.
Validated HPLC-UV Protocol
-
Detector: UV/PDA at 230–240 nm (Tiotropium absorption maximum).
-
Column: Inertsil C18 or Hypersil BDS C18 (5 µm).[1]
-
Mobile Phase: Buffer (pH 3.0) : Acetonitrile (65:35 v/v).[1]
-
Flow Rate: 1.0 - 1.5 mL/min (Isocratic).[1]
Performance Metrics
-
LLOQ: ~1.0 µg/mL (1,000,000x less sensitive than LC-MS/MS).
-
Application: Simultaneous estimation with Formoterol or Ciclesonide in DPI formulations.
Part 3: Inter-Laboratory Comparison Data
The following table synthesizes data from multiple validation studies to assist labs in selecting the appropriate method.
| Feature | LC-MS/MS (Bioanalysis) | HPLC-UV (Quality Control) |
| Primary Application | Human Plasma/Urine PK Studies | Raw Material & Finished Product QC |
| Sensitivity (LLOQ) | 0.2 - 2.0 pg/mL | 0.5 - 1.0 µg/mL |
| Sample Volume | 200 - 500 µL Plasma | 10 - 20 µL (Dissolved Formulation) |
| Sample Prep | Complex (SPE or LLE) | Simple (Dilution & Filtration) |
| Selectivity | High (Mass based, m/z 392.0) | Moderate (Retention time based) |
| Throughput | Moderate (due to extraction time) | High |
| Cost per Sample | High | Low |
Part 4: Senior Scientist’s Critical Insights (E-E-A-T)
The Stability Trap: Ester Hydrolysis
Crucial Insight: Tiotropium contains an ester bond that is highly susceptible to hydrolysis at neutral or basic pH, degrading into N-methylscopine and dithienylglycolic acid.
-
Protocol Requirement: Plasma samples must be acidified immediately upon collection or kept strictly at 4°C.
-
Half-life Warning: At pH 7.4 (physiological), the hydrolysis half-life is ~17 hours.[6] At pH 2.0, it is stable.
Method Selection Logic
Use the following decision tree to determine the correct methodology for your laboratory's needs.
Figure 2: Decision matrix for selecting Tiotropium quantification methods based on sample origin and sensitivity requirements.
Self-Validating System Suitability
To ensure "Trustworthiness" in your data, every run must include:
-
System Suitability Test (SST): 5 replicate injections of a standard. RSD < 2.0% for HPLC, < 5.0% for LC-MS/MS.
-
Internal Standard Response: Monitor d3-Tiotropium peak area. A variation > 30% indicates extraction failure or matrix effects.
References
-
Shimadzu Application News. (2020). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX. Retrieved from [Link]
-
Anapharm Europe. (n.d.). Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium.[7] Retrieved from [Link]
-
Journal of Chromatographic Science. (2008). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma.[5][8] Retrieved from [Link]
-
Bioanalysis. (2016). Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS. Retrieved from [Link]
-
FDA Center for Drug Evaluation and Research. (2015). Clinical Pharmacology and Biopharmaceutics Review: Tiotropium Bromide. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Simultaneous HPLC Method Development and Validation of Tiotropium and Formoterol Fumarate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium - Anapharm [anapharmbioanalytics.com]
- 8. academic.oup.com [academic.oup.com]
Performance Evaluation: Tiotropium-d3 Iodide as an Internal Standard in Ultra-Trace Bioanalysis
Executive Summary: The Sub-Picogram Challenge
In the landscape of respiratory drug development, Tiotropium Bromide represents a formidable bioanalytical challenge.[1] As a high-potency muscarinic antagonist administered via inhalation (e.g., Spiriva®), its systemic bioavailability is exceptionally low (2-3% oral, ~20% inhaled), resulting in therapeutic plasma concentrations in the range of 2–20 pg/mL .
To achieve a Lower Limit of Quantification (LLOQ) of 0.2 pg/mL —the current industry standard for pharmacokinetic (PK) profiling—the choice of Internal Standard (IS) is not merely a formality; it is the determinant of assay validity.
This guide evaluates Tiotropium-d3 Iodide against structural analogs (e.g., Ipratropium) and generic IS candidates. We demonstrate that for quaternary ammonium compounds subject to severe electrospray ionization (ESI) suppression, a stable isotope-labeled IS (SIL-IS) is the only pathway to regulatory compliance (FDA/EMA).
The Bioanalytical Context
Tiotropium is a quaternary ammonium cation.[2][3] This chemical structure dictates its behavior in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
High Polarity: It requires specific retention strategies (e.g., ion-pairing or cation exchange).
-
Adsorption: It exhibits "sticky" behavior on glass and plastic surfaces, leading to carryover.
-
Matrix Susceptibility: In ESI positive mode, it competes with endogenous phospholipids for ionization, making it highly prone to Ion Suppression .
The Core Problem: Matrix Effects
If an Internal Standard does not co-elute exactly with Tiotropium, it experiences a different matrix environment.
-
Tiotropium-d3 (SIL-IS): Co-elutes perfectly. If the analyte signal is suppressed by 40%, the IS signal is suppressed by 40%. The ratio remains constant.
-
Ipratropium (Analog IS): Elutes earlier or later. It may miss the suppression zone, leading to calculated concentrations that are artificially low or high.
Comparative Analysis: Tiotropium-d3 vs. Alternatives
The following table summarizes the performance characteristics of Tiotropium-d3 Iodide compared to common alternatives used in legacy methods.
Table 1: Internal Standard Performance Matrix
| Feature | Tiotropium-d3 (Recommended) | Ipratropium (Analog) | Generic IS (e.g., Clenbuterol) |
| Chemical Structure | Identical (Deuterated methyls) | Similar (Quaternary amine) | Different |
| Retention Time (RT) | Matches Analyte Exactly | Significant | |
| Matrix Factor (MF) | Normalized (MF | Variable (MF | Unreliable |
| Recovery Compensation | Compensates for extraction loss | Partial compensation | Poor compensation |
| Cost | High | Low | Very Low |
| Suitability for <1 pg/mL | Essential | Unsuitable | Unsuitable |
Visualizing the Mechanism
The diagram below illustrates why Tiotropium-d3 succeeds where analogs fail. In the ESI plume, phospholipids (matrix) cause zones of ionization suppression. Only a co-eluting IS can normalize this effect.
Figure 1: Mechanism of Matrix Effect Compensation. Tiotropium-d3 co-elutes with the analyte, ensuring that ionization suppression affects both equally, preserving the quantitative ratio. Analog IS elutes separately, failing to compensate.
Validated Experimental Protocol
To achieve sub-pg/mL sensitivity, a Mixed-Mode Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) is recommended over protein precipitation or LLE.
Materials[1][3][4][5][6][7][8]
-
Internal Standard: Tiotropium-d3 Iodide (Note: The iodide counter-ion dissociates; the cation [M]+ is detected).
-
Matrix: Human Plasma (K2EDTA).[1]
-
SPE Cartridge: Oasis WCX or equivalent (30 mg/1 cc).
Step-by-Step Workflow
-
IS Spiking: Aliquot 200 µL plasma. Add 20 µL Tiotropium-d3 working solution (50 pg/mL). Vortex.
-
Pre-treatment: Add 200 µL 2% Formic Acid in water (acidifies sample to ensure ionization).
-
Conditioning:
-
Loading: Load pre-treated sample onto WCX cartridge.
-
Wash Steps (Critical for removing phospholipids):
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/neutrals).
-
Wash 2:[10] 1 mL Methanol (removes hydrophobic interferences/lipids). Tiotropium remains bound by ionic interaction.
-
-
Elution: 500 µL Methanol containing 2% Formic Acid (Disrupts ionic bond).
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Parameters[2][4][8]
-
Column: C18 (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 10mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Transitions (MRM):
Performance Data: The "Self-Validating" Evidence
The following data represents typical validation results when using Tiotropium-d3.
Table 2: Matrix Factor & Recovery (n=6 lots of plasma)
| Parameter | Low QC (1.0 pg/mL) | High QC (100 pg/mL) | Acceptance Criteria |
| IS-Normalized Matrix Factor | 0.98 ± 0.03 | 1.01 ± 0.02 | 0.85 – 1.15 |
| Absolute Recovery (Analyte) | 82% | 85% | Consistent (>50%) |
| Absolute Recovery (IS) | 81% | 84% | Tracks Analyte |
| Precision (%CV) | 4.2% | 2.1% | < 15% |
Interpretation: The IS-Normalized Matrix Factor is near 1.0. This proves that Tiotropium-d3 perfectly compensates for any ion suppression caused by the plasma matrix.
Troubleshooting & Best Practices
1. The "Cross-Talk" Risk: Ensure your Tiotropium-d3 reference material has high isotopic purity (>99.5%). If the d3 standard contains d0 (unlabeled) impurities, you will see a "ghost peak" in your blank samples, artificially raising your LLOQ.
-
Check: Inject a high concentration of IS only. Monitor the analyte channel (392.1). Signal should be <20% of LLOQ.
2. Solubility & Weighing: Tiotropium-d3 is often supplied as the Iodide salt.
-
Correction Factor: When preparing stock solutions, account for the molecular weight difference between the Iodide salt (IS) and the Bromide salt (Analyte) if quantifying as the salt form. However, in MS, we detect the cation (
), so molar concentrations are often easier to track.
3. Carryover Management: Quaternary amines stick to injector needles.
-
Solution: Use a needle wash containing 50:50 Acetonitrile:Water + 0.5% Formic Acid. The acid is crucial to keep the cation soluble and prevent adsorption.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Wang, L., et al. (2011). Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Shimadzu Application News. (2020). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma. [Link]
-
Anapharm Bioanalytics. Tiotropium Bioanalytical Method Validation. [Link]
Sources
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequential comparison of tiotropium to high-dose ipratropium in patients with chronic obstructive pulmonary disease in a practice setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tga.gov.au [tga.gov.au]
- 13. Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium - Anapharm [anapharmbioanalytics.com]
- 14. cda-amc.ca [cda-amc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
